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  • Product: 3,5-Difluoro-4'-methylbenzophenone
  • CAS: 844885-07-0

Core Science & Biosynthesis

Foundational

3,5-Difluoro-4'-methylbenzophenone (CAS 844885-07-0): A Technical Guide on Synthesis, Structural Logic, and Medicinal Applications

Executive Summary In contemporary drug discovery, the strategic incorporation of halogenated scaffolds is a fundamental technique for optimizing pharmacokinetic and pharmacodynamic profiles. 3,5-Difluoro-4'-methylbenzoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of halogenated scaffolds is a fundamental technique for optimizing pharmacokinetic and pharmacodynamic profiles. 3,5-Difluoro-4'-methylbenzophenone (CAS 844885-07-0) is a highly versatile diaryl ketone that serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of its structural significance, the pharmacological rationale behind its fluorination, and a self-validating, scalable synthetic methodology.

Chemical Identity & Pharmacological Rationale

Compound Profile
  • IUPAC Name: (3,5-Difluorophenyl)(4-methylphenyl)methanone[1]

  • CAS Number: 844885-07-0

  • Molecular Formula: C14H10F2O[1]

  • Molecular Weight: 232.23 g/mol

The Role of Fluorine in Drug Design

The incorporation of the 3,5-difluorophenyl moiety is not arbitrary; it is a calculated design choice rooted in the unique physicochemical properties of fluorine.

  • Steric Bioisosterism: Fluorine possesses a van der Waals radius of 1.47 Å, which is remarkably close to that of hydrogen (1.20 Å)[2]. This allows the difluorophenyl ring to mimic an unsubstituted phenyl ring without introducing prohibitive steric clashes within a target protein's binding pocket[2].

  • Metabolic Stability: Cytochrome P450 enzymes frequently rapidly oxidize aromatic rings at electron-rich positions. By substituting the 3 and 5 positions with highly electronegative fluorine atoms, the electron density of the aromatic ring is depleted, effectively blocking oxidative metabolism and extending the biological half-life of the resulting drug candidate[3].

  • Binding Affinity: The extreme electronegativity of fluorine (3.98 on the Pauling scale) creates a highly polarized C–F bond (dipole moment ~1.41 D)[4]. This localized polarity enables the scaffold to participate in orthogonal multipolar interactions with the amide backbones of target proteins, often yielding up to a 10-fold enhancement in binding affinity[3].

Structural Logic of the Scaffold

Beyond fluorination, the compound's architecture is designed for modularity:

  • The Carbonyl Linker: Provides conformational rigidity and acts as a potent hydrogen bond acceptor[5].

  • The p-Tolyl Group: The 4'-methyl group serves as a hydrophobic anchor to increase lipophilicity. More importantly, it acts as a synthetic handle; it can undergo late-stage benzylic bromination (e.g., via Wohl-Ziegler reaction), opening the door for nucleophilic substitution to append complex amine or ether side-chains[6].

PharmacophoreLogic Core 3,5-Difluoro-4'-methylbenzophenone (Core Scaffold) F_ring 3,5-Difluorophenyl • Metabolic Stability • Enhanced Lipophilicity Core->F_ring Carbonyl Carbonyl (C=O) • H-Bond Acceptor • Conformational Rigidity Core->Carbonyl Tolyl p-Tolyl Group • Hydrophobic Anchor • Benzylic Functionalization Core->Tolyl

Fig 1: Pharmacophore logic and structural significance of the compound's three primary moieties.

Synthetic Methodology: Friedel-Crafts Acylation

The most robust, scalable, and regioselective route to synthesize 3,5-difluoro-4'-methylbenzophenone is via the Friedel-Crafts acylation[5].

Mechanistic Causality & Regioselectivity: The reaction utilizes 3,5-difluorobenzoyl chloride and toluene in the presence of an aluminum chloride (AlCl₃) catalyst[6]. Toluene is activated toward electrophilic aromatic substitution by the electron-donating inductive effect of its methyl group[6]. While the methyl group is ortho/para directing, the highly reactive acylium ion intermediate (generated by AlCl₃) is exceptionally bulky. This bulk creates severe steric hindrance at the ortho positions of toluene, ensuring that the para-substituted product (4'-methyl) is the overwhelmingly favored kinetic and thermodynamic outcome[6].

SynthesisWorkflow Step1 3,5-Difluorobenzoic Acid + SOCl2 Step2 3,5-Difluorobenzoyl Chloride Step1->Step2 Chlorination (Reflux) Step3 Toluene + AlCl3 (Friedel-Crafts) Step2->Step3 Electrophilic Activation Step4 Aqueous Quench (Ice/HCl) Step3->Step4 Acylation (0-25°C) Step5 Pure Benzophenone (CAS 844885-07-0) Step4->Step5 Extraction & Recrystallization

Fig 2: Step-by-step synthetic workflow for 3,5-Difluoro-4'-methylbenzophenone via Friedel-Crafts.

Experimental Protocol: Self-Validating Synthesis

To ensure reproducibility and trustworthiness, the following protocol details the exact causality behind each operational step, concluding with analytical validation parameters.

Phase 1: Acyl Chloride Generation
  • Reaction: Suspend 3,5-difluorobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂, 1.5 equiv) and a catalytic drop of DMF.

  • Causality: DMF acts as a catalyst by forming a highly reactive Vilsmeier-Haack type intermediate, which accelerates the conversion of the carboxylic acid to the acyl chloride. The reaction is driven to completion by the irreversible evolution of SO₂ and HCl gases.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess SOCl₂, yielding crude 3,5-difluorobenzoyl chloride.

Phase 2: Electrophilic Aromatic Substitution
  • Setup: Dissolve the crude acyl chloride in anhydrous toluene (which acts as both the reactant and the solvent, driving the reaction forward via Le Chatelier's principle). Cool the reaction flask to 0°C in an ice bath.

  • Activation: Slowly add anhydrous AlCl₃ (1.2 equiv) in portions.

  • Causality: AlCl₃ is a potent Lewis acid that coordinates with the carbonyl oxygen. Because the resulting ketone product will permanently coordinate with one equivalent of AlCl₃, a slight excess (1.2 equiv) is mandatory to ensure the reaction proceeds to completion. Cooling to 0°C controls the highly exothermic complexation and prevents unwanted polyacylation[6].

  • Execution: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

Phase 3: Quench and Workup
  • Quenching: Carefully pour the dark reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl.

  • Causality: The ice absorbs the violent exothermic heat of hydrolysis. Crucially, the HCl solubilizes the resulting aluminum salts. Without acid, intractable aluminum hydroxide emulsions will form, severely complicating phase separation.

  • Extraction: Separate the organic layer, extract the aqueous layer with ethyl acetate, wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Purify via recrystallization from ethanol.

Phase 4: Analytical Validation

To validate the structural integrity of the synthesized CAS 844885-07-0, perform the following checks:

  • GC-MS: Confirm the presence of the molecular ion peak at m/z 232[6].

  • ¹H NMR (CDCl₃): Verify regioselectivity by observing a distinct singlet integrating to 3H at ~2.4 ppm (the 4'-methyl group) and an AA'BB' splitting pattern (two doublets) in the aromatic region, which definitively proves para-substitution on the tolyl ring[6].

Quantitative Data Summaries

Table 1: Physicochemical & Pharmacophore Properties

Property Value Causality / Significance in Drug Design
Molecular Weight 232.23 g/mol Well within Lipinski's Rule of 5, ensuring a baseline for favorable oral bioavailability.
C-F Bond Dipole ~1.41 D Highly polarized bond enhances multipolar interactions with target protein backbones.
Fluorine vdW Radius 1.47 Å Mimics hydrogen (1.20 Å) closely, avoiding the introduction of prohibitive steric bulk.

| LogP (Predicted) | ~3.8 | Provides optimal lipophilicity for membrane permeation and hydrophobic pocket binding. |

Table 2: Reaction Optimization Parameters (Friedel-Crafts Acylation)

Parameter Optimal Condition Mechanistic Rationale
Catalyst Loading 1.1 - 1.2 equiv AlCl₃ 1 equiv is consumed by coordinating with the product's carbonyl; the slight excess ensures complete activation of the acyl chloride.
Temperature 0°C to 25°C Low initial temperature prevents polyacylation and controls the exothermic complexation; room temperature ensures kinetic completion.

| Solvent | Toluene (Neat) | Using toluene as both reactant and solvent drives the reaction forward via Le Chatelier's principle and simplifies the reaction matrix. |

References

  • Purser, S., et al. "The Many Roles for Fluorine in Medicinal Chemistry." ACS Publications. Available at:[Link][3]

  • O'Hagan, D. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link][2]

  • Muller, K., et al. "Applications of Fluorine in Medicinal Chemistry." ACS Publications. Available at: [Link][4]

  • Oregon State University. "Synthesis and Characterization of 4-Ethylbenzophenone." oregonstate.edu. Available at:[Link][6]

  • Pearson. "Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone." pearson.com. Available at: [Link][5]

Sources

Exploratory

An In-depth Technical Guide to 3,5-Difluoro-4'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Scaffold of Potential The strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of modern medic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Potential

The strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of modern medicinal chemistry and materials science. This guide focuses on 3,5-Difluoro-4'-methylbenzophenone, a diaryl ketone scaffold poised for significant contributions in these fields. The presence of a difluorinated phenyl ring coupled with a methylated phenyl ring offers a unique combination of electronic and steric properties. This document serves as a comprehensive technical resource, providing insights into the synthesis, physicochemical properties, and potential applications of this promising compound, grounded in established scientific principles.

Molecular Identity and Physicochemical Properties

3,5-Difluoro-4'-methylbenzophenone, also known by its IUPAC name (3,5-difluoro-4-methylphenyl)(phenyl)methanone, is a substituted benzophenone. Its identity is confirmed by the following identifiers:

  • Molecular Formula: C₁₄H₁₀F₂O

  • Molecular Weight: 232.22 g/mol [1]

  • CAS Numbers: 844885-07-0 and 1621322-35-7[1]

While experimental data for many of its physical properties are not extensively published, computational models provide valuable estimates. A key parameter, the partition coefficient (XLogP3), is calculated to be 3.8, suggesting a significant degree of lipophilicity, a crucial factor in drug design influencing membrane permeability and plasma protein binding.

Table 1: Computed Physicochemical Properties of 3,5-Difluoro-4'-methylbenzophenone

PropertyValueSource
Molecular Weight232.22 g/mol PubChem[1]
XLogP33.8PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count1 (Oxygen)PubChem
Rotatable Bond Count2PubChem[1]

Note: The properties listed above are computationally derived and should be confirmed by experimental data.

Synthesis of 3,5-Difluoro-4'-methylbenzophenone: A Strategic Approach

The synthesis of unsymmetrical diaryl ketones like 3,5-Difluoro-4'-methylbenzophenone can be approached through several established methodologies. The two most prominent and logical routes are the Friedel-Crafts acylation and the Suzuki-Miyaura cross-coupling reaction.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis reveals two primary bond disconnections that lead to readily available starting materials.

G cluster_A Route A: Friedel-Crafts Acylation cluster_B Route B: Suzuki Coupling 3,5-Difluoro-4'-methylbenzophenone 3,5-Difluoro-4'-methylbenzophenone Disconnection_A Disconnection A (C-C bond) 3,5-Difluoro-4'-methylbenzophenone->Disconnection_A Friedel-Crafts Acylation Disconnection_B Disconnection B (C-C bond) 3,5-Difluoro-4'-methylbenzophenone->Disconnection_B Suzuki Coupling Toluene Toluene Toluene->3,5-Difluoro-4'-methylbenzophenone + 3,5-Difluorobenzoyl_chloride 3,5-Difluorobenzoyl chloride 3,5-Difluorobenzoyl_chloride->3,5-Difluoro-4'-methylbenzophenone + Lewis Acid Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->3,5-Difluoro-4'-methylbenzophenone + Pd Catalyst, Base 3,5-Difluoro-4-methylbromobenzene 3,5-Difluoro-4-methylbromobenzene 3,5-Difluoro-4-methylbromobenzene->3,5-Difluoro-4'-methylbenzophenone + CO

Caption: Retrosynthetic analysis of 3,5-Difluoro-4'-methylbenzophenone.

The choice between these routes depends on the availability of starting materials, desired scale, and tolerance of functional groups. The Friedel-Crafts acylation is a classic and often high-yielding method, while the Suzuki coupling offers milder conditions and a broader substrate scope.

Proposed Synthesis via Friedel-Crafts Acylation

This method involves the electrophilic acylation of toluene with 3,5-difluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize HCl gas), and a dropping funnel, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and an excess of dry toluene, which serves as both reactant and solvent.

  • Addition of Acyl Chloride: Cool the stirred suspension to 0-5 °C in an ice bath. Slowly add a solution of 3,5-difluorobenzoyl chloride (1.0 equivalent) in dry toluene via the dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by slow addition of crushed ice, followed by cold dilute hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent (e.g., ethanol or heptane) to yield pure 3,5-Difluoro-4'-methylbenzophenone.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which deactivates the Lewis acid catalyst. Therefore, all glassware must be thoroughly dried, and anhydrous reagents and solvents must be used.

  • Excess Toluene: Using toluene in excess drives the reaction towards the product and also serves as the solvent, simplifying the reaction setup.

  • Controlled Addition and Temperature: The reaction is exothermic. Slow addition of the acyl chloride at low temperature prevents side reactions and ensures better control over the reaction.

  • Aqueous Work-up with Acid: The addition of ice and HCl is crucial to hydrolyze the ketone-AlCl₃ complex and to bring the aluminum salts into the aqueous phase for easy removal.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for 3,5-Difluoro-4'-methylbenzophenone

TechniqueExpected Features
¹H NMR (CDCl₃)* ~7.2-7.8 ppm (m, 7H): Aromatic protons on both rings. The protons on the difluorinated ring will likely show complex splitting patterns due to coupling with fluorine. * ~2.4 ppm (s, 3H): Methyl protons on the tolyl ring.
¹³C NMR (CDCl₃)* ~195 ppm: Carbonyl carbon (C=O). * ~163 ppm (dd): Carbons attached to fluorine (C-F), showing characteristic splitting due to carbon-fluorine coupling. * ~110-145 ppm: Aromatic carbons. * ~21 ppm: Methyl carbon.
FT-IR (KBr or ATR)* ~1660 cm⁻¹: Strong C=O stretching vibration of the diaryl ketone. * ~3050-3100 cm⁻¹: Aromatic C-H stretching vibrations. * ~1100-1300 cm⁻¹: Strong C-F stretching vibrations. * ~1580-1600 cm⁻¹: Aromatic C=C stretching vibrations.
Mass Spectrometry (EI)* m/z 232: Molecular ion peak [M]⁺. * m/z 141: Fragment corresponding to [C₇H₂F₂O]⁺ (difluorobenzoyl cation). * m/z 91: Fragment corresponding to [C₇H₇]⁺ (tropylium ion from the methylphenyl group).

Reactivity and Potential for Further Functionalization

The chemical reactivity of 3,5-Difluoro-4'-methylbenzophenone is primarily governed by the carbonyl group and the two aromatic rings with their respective substituents.

G cluster_carbonyl Carbonyl Group Reactivity cluster_aromatic Aromatic Ring Reactivity Molecule 3,5-Difluoro-4'-methylbenzophenone Reduction Reduction (e.g., NaBH₄) Molecule->Reduction forms secondary alcohol Wittig_Reaction Wittig Reaction Molecule->Wittig_Reaction forms alkene Grignard_Addition Grignard Addition Molecule->Grignard_Addition forms tertiary alcohol Electrophilic_Substitution Electrophilic Aromatic Substitution (EAS) Molecule->Electrophilic_Substitution on tolyl ring (ortho/para to methyl) Nucleophilic_Substitution Nucleophilic Aromatic Substitution (SNAr) Molecule->Nucleophilic_Substitution less favorable due to lack of strong EWGs

Caption: Reactivity map for 3,5-Difluoro-4'-methylbenzophenone.

  • Carbonyl Group: The ketone functionality is susceptible to nucleophilic attack. It can be readily reduced to the corresponding secondary alcohol, (3,5-difluoro-4-methylphenyl)(phenyl)methanol, using reducing agents like sodium borohydride. This alcohol can serve as a precursor for further derivatization. The carbonyl group can also undergo Wittig reactions to form alkenes or react with Grignard reagents to yield tertiary alcohols.

  • Aromatic Rings: The tolyl ring is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methyl group, directing incoming electrophiles to the ortho and para positions. The difluorinated ring is deactivated towards EAS due to the electron-withdrawing nature of the fluorine atoms. Nucleophilic aromatic substitution (SNAr) on the difluorinated ring is generally not favorable unless a strong electron-withdrawing group is also present on the ring.

Potential Applications in Drug Discovery and Materials Science

The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. The introduction of fluorine and a methyl group in 3,5-Difluoro-4'-methylbenzophenone suggests several potential applications:

  • Kinase Inhibitors: The diaryl ketone motif is a common feature in many kinase inhibitors. The fluorine atoms can engage in favorable interactions with the kinase hinge region, potentially enhancing binding affinity.

  • Antiviral and Anticancer Agents: Various substituted benzophenones have demonstrated antiviral and anticancer properties. The unique electronic and lipophilic profile of this compound makes it an attractive starting point for the synthesis of novel therapeutic agents.

  • Photoreactive Probes: Benzophenones are well-known photosensitizers. This property can be exploited in the design of photoaffinity labels for identifying and studying protein-ligand interactions.

  • Polymer Science: Difluorinated aromatic ketones can serve as monomers for the synthesis of high-performance polymers like poly(ether ether ketone) (PEEK). These polymers often exhibit enhanced thermal stability and desirable mechanical properties.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3,5-Difluoro-4'-methylbenzophenone is not widely available, general precautions for handling aromatic ketones and fluorinated compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

3,5-Difluoro-4'-methylbenzophenone represents a versatile and promising chemical entity. Its unique substitution pattern provides a valuable platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide has outlined its fundamental properties, logical synthetic pathways, and potential areas of application, providing a solid foundation for researchers and scientists to explore the full potential of this intriguing molecule. Further experimental validation of its physicochemical properties and biological activities is warranted and encouraged.

References

  • PubChem. (3,5-Difluoro-4-methylphenyl)phenylmethanone. National Center for Biotechnology Information. [Link]

Sources

Foundational

Synthesizing 3,5-Difluoro-4'-methylbenzophenone: A Comprehensive Technical Guide

Executive Summary In contemporary medicinal chemistry and advanced materials science, fluorinated benzophenones serve as critical structural motifs. 3,5-Difluoro-4'-methylbenzophenone (C₁₄H₁₀F₂O) is a highly valued inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and advanced materials science, fluorinated benzophenones serve as critical structural motifs. 3,5-Difluoro-4'-methylbenzophenone (C₁₄H₁₀F₂O) is a highly valued intermediate, characterized by a unique "push-pull" electronic system[1]. The electron-withdrawing 3,5-difluorophenyl ring increases the electrophilicity of the carbonyl carbon, while the electron-donating 4'-methyl group on the opposing ring provides steric bulk and lipophilicity.

This whitepaper provides an authoritative, in-depth guide to the synthesis of 3,5-Difluoro-4'-methylbenzophenone. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality and self-validating in-process controls (IPCs) required to ensure high-yield, high-purity production.

Retrosynthetic Analysis & Pathway Selection

The construction of the diaryl ketone core can be achieved through two primary retrosynthetic disconnections. Selecting the appropriate pathway depends on the desired scale, budget, and tolerance for trace regioisomers.

Pathway A: Friedel-Crafts Acylation (Industrial Standard)

This is the most scalable and cost-effective route. It relies on the electrophilic aromatic substitution of toluene using 3,5-difluorobenzoyl chloride [2]. Toluene acts as both the nucleophile and the solvent. The methyl group on toluene is an ortho/para-directing activator. Because the 3,5-difluorobenzoylium electrophile is sterically demanding, substitution occurs almost exclusively at the para position (yielding the 4'-methyl isomer).

Pathway B: Acylative Suzuki-Miyaura Cross-Coupling (Advanced Regiocontrol)

For applications requiring >99.9% regiochemical purity without exhaustive downstream purification, a palladium-catalyzed cross-coupling is preferred. This pathway couples 3,5-difluorobenzoyl chloride with p-tolylboronic acid. The transmetalation step transfers the p-tolyl group directly to the palladium-acyl complex, guaranteeing absolute regiocontrol and zero ortho-isomer formation[3].

SynthesisRoutes Toluene Toluene (Nucleophile) AlCl3 AlCl3 Catalyst Friedel-Crafts Acylation Toluene->AlCl3 DFBC 3,5-Difluorobenzoyl Chloride (Electrophile) DFBC->AlCl3 PdCat Pd(OAc)2 / Base Acylative Suzuki Coupling DFBC->PdCat Product 3,5-Difluoro-4'-methylbenzophenone (Target Compound) AlCl3->Product Pathway A (Industrial) TBA p-Tolylboronic Acid (Nucleophile) TBA->PdCat PdCat->Product Pathway B (Regiospecific)

Caption: Logical flow comparing Friedel-Crafts and Suzuki cross-coupling synthesis pathways.

Primary Synthesis Protocol: Friedel-Crafts Acylation

This protocol utilizes Pathway A. It is designed as a self-validating system —each step contains specific visual or chemical cues to confirm success before proceeding.

Reagent Preparation & Safety
  • 3,5-Difluorobenzoyl chloride (CAS 129714-97-2): Highly reactive and corrosive. Must be handled under inert atmosphere (N₂ or Ar) to prevent hydrolysis into 3,5-difluorobenzoic acid.

  • Aluminum chloride (AlCl₃): Must be strictly anhydrous.

  • Toluene: Anhydrous, stored over molecular sieves.

Step-by-Step Methodology

Step 1: Catalyst Complexation

  • Charge a flame-dried, 3-neck round-bottom flask with anhydrous toluene (10 volumes relative to the electrophile).

  • Add anhydrous AlCl₃ (1.2 equivalents).

  • Causality: A stoichiometric excess of AlCl₃ (>1.0 eq) is strictly required. The final benzophenone product contains a Lewis basic carbonyl oxygen that will coordinate with and sequester one equivalent of AlCl₃, effectively killing the catalyst if a sub-stoichiometric amount is used.

  • Cool the suspension to 0 °C using an ice-water bath.

Step 2: Electrophile Addition 4. Dissolve 3,5-difluorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous toluene. 5. Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • Self-Validation: The reaction mixture will transition from a pale yellow suspension to a deep orange/red homogeneous solution. This color change visually validates the successful formation of the highly reactive acylium-AlCl₃ intermediate.

Step 3: Reaction Maturation 6. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours.

  • In-Process Control (IPC): Pull a 0.1 mL aliquot, quench in 1 mL of 1M HCl, extract with ethyl acetate, and analyze via HPLC or TLC (Hexane:EtOAc 9:1). The reaction is complete when the 3,5-difluorobenzoyl chloride peak is <1%.

Step 4: Quenching & Phase Separation 7. Slowly pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl (10 volumes).

  • Causality: The highly acidic quench is non-negotiable. It protonates the carbonyl oxygen, breaking the stable ketone-AlCl₃ complex. Without sufficient acid, gelatinous aluminum hydroxide [Al(OH)₃] will precipitate, causing intractable emulsions that ruin phase separation.

  • Self-Validation: The deep red organic layer will rapidly decolorize to a clear, pale yellow solution, confirming the dissociation of the aluminum complex.

Step 5: Extraction & Purification 8. Separate the organic (toluene) layer. Extract the aqueous layer once with ethyl acetate. 9. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to neutralize residual acid) and brine. 10. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purification: Recrystallize the crude solid from hot ethanol. This step selectively crystallizes the highly symmetrical 4'-methyl isomer, leaving any trace 2'-methyl (ortho) isomer in the mother liquor.

ExperimentalWorkflow Step1 1. Catalyst Complexation Suspend AlCl3 in Anhydrous Toluene (0°C) Step2 2. Electrophile Addition Dropwise addition of 3,5-Difluorobenzoyl Chloride Step1->Step2 Step3 3. Reaction Maturation Stir at 20-25°C for 4-6h (IPC: HPLC >99% conversion) Step2->Step3 Step4 4. Acidic Quench Pour into Ice/1M HCl to break Al-complex Step3->Step4 Step5 5. Phase Separation & Washing Extract organics, wash with NaHCO3 & Brine Step4->Step5 Step6 6. Purification Recrystallization from EtOH (Removes ortho-isomer) Step5->Step6 Step7 7. Final Product Pure 3,5-Difluoro-4'-methylbenzophenone Step6->Step7

Caption: Step-by-step experimental workflow for the Friedel-Crafts acylation protocol.

Quantitative Data & Analytical Characterization

To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization must be performed. The tables below summarize the expected physicochemical properties and spectral data required for structural validation.

Table 1: Physicochemical Properties[1]
PropertyValue
Compound Name 3,5-Difluoro-4'-methylbenzophenone
Molecular Formula C₁₄H₁₀F₂O
Molecular Weight 232.22 g/mol
Exact Mass 232.0699 Da
XLogP3 (Lipophilicity) 3.8
Topological Polar Surface Area 17.1 Ų
Hydrogen Bond Acceptors 3
Table 2: Expected Spectral Data (NMR Validation)

Validating the regiochemistry is paramount. The presence of the para-substituted tolyl ring is confirmed by the AA'BB' multiplet system in the ¹H NMR, while the 3,5-difluoro pattern is confirmed via ¹⁹F NMR.

NucleusExpected Chemical Shift (ppm)MultiplicityAssignment / Rationale
¹H ~2.45Singlet (3H)4'-CH₃ : Validates the presence of the methyl group.
¹H ~7.05 - 7.15Multiplet (1H)4-H : Proton on the fluorinated ring (between the two F atoms).
¹H ~7.25 - 7.35Doublet (2H)3',5'-H : Tolyl ring protons adjacent to the methyl group.
¹H ~7.35 - 7.45Multiplet (2H)2,6-H : Protons on the fluorinated ring adjacent to the carbonyl.
¹H ~7.70 - 7.80Doublet (2H)2',6'-H : Tolyl ring protons adjacent to the carbonyl (deshielded).
¹⁹F ~ -108.5Multiplet (2F)3,5-F : Confirms the symmetrical difluoro substitution.
¹³C ~194.5SingletC=O : Confirms the ketone carbonyl carbon.

References

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 170990973, (3,5-Difluoro-4-methylphenyl)phenylmethanone" PubChem. Available at: [Link]

  • [3] Zhao, Jinlong. "Preparation method of 4-methyl-4'-fluorine-diphenyl ketone" SciSpace / Patent Literature (2016). Available at: [Link]

  • [2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 145600, 3,5-Difluorobenzoyl chloride" PubChem. Available at: [Link]

Sources

Exploratory

Core Compound Identity: Nomenclature and Physicochemical Properties

An In-depth Technical Guide to (3,5-difluorophenyl)(4-methylphenyl)methanone A Senior Application Scientist's Guide for Researchers and Drug Development Professionals This guide provides a comprehensive technical overvie...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (3,5-difluorophenyl)(4-methylphenyl)methanone A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (3,5-difluorophenyl)(4-methylphenyl)methanone, a fluorinated benzophenone derivative of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, robust synthesis methodologies, detailed characterization techniques, and prospective applications, offering field-proven insights and actionable protocols for researchers and developers.

The precise identification of a chemical entity is the foundation of all subsequent research and development. The topic of this guide, 3,5-Difluoro-4'-methylbenzophenone, is systematically named according to IUPAC nomenclature to avoid ambiguity. The prime symbol (') in 4'-methyl indicates that the methyl group is located on the phenyl ring that is considered the substituent on the benzoyl group.

The IUPAC name for this compound is (3,5-difluorophenyl)(4-methylphenyl)methanone . This name explicitly defines the connectivity of the atoms: a central carbonyl group (methanone) is attached to a 3,5-difluorophenyl ring and a 4-methylphenyl (p-tolyl) ring.

Table 1: Physicochemical Properties of (3,5-difluorophenyl)(4-methylphenyl)methanone

PropertyValueSource
IUPAC Name (3,5-difluorophenyl)(4-methylphenyl)methanoneIUPAC Nomenclature Rules
CAS Number 844885-07-0[1]
Molecular Formula C₁₄H₁₀F₂O[1]
Molecular Weight 232.23 g/mol [1]
SMILES Cc1ccc(cc1)C(=O)c1cc(F)cc(F)c1[1]

Strategic Synthesis Methodologies

The synthesis of unsymmetrical benzophenones like (3,5-difluorophenyl)(4-methylphenyl)methanone is typically achieved through robust C-C bond-forming reactions.[2] The two most prevalent and industrially scalable methods are the Friedel-Crafts acylation and the Suzuki-Miyaura cross-coupling.[3] The choice between these methods often depends on the availability of starting materials, desired purity, and scalability.

Friedel-Crafts Acylation: The Classic Approach

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for synthesizing aryl ketones.[4][5] The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride, catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[6]

There are two logical disconnections for the synthesis of (3,5-difluorophenyl)(4-methylphenyl)methanone via this method:

  • Route A: Acylation of 1,3-difluorobenzene with 4-methylbenzoyl chloride.

  • Route B: Acylation of toluene with 3,5-difluorobenzoyl chloride.

Route B is generally preferred. The carbonyl group of the resulting ketone is an electron-withdrawing group that deactivates the aromatic ring, preventing polyacylation.[5] In Route A, the two fluorine atoms on the 1,3-difluorobenzene ring are deactivating, making the reaction more sluggish than the acylation of the activated toluene ring in Route B.

The mechanism proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[4]

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the acyl chloride, forming a resonance-stabilized acylium ion.

  • Electrophilic Attack: The π-electrons of the toluene ring attack the acylium ion. The methyl group is an ortho-, para-director, leading predominantly to the desired para-substituted product due to reduced steric hindrance compared to the ortho position.

  • Rearomatization: A base (such as the AlCl₄⁻ complex) removes a proton from the intermediate σ-complex (arenium ion) to restore the aromaticity of the ring, yielding the final product.

This protocol describes a general procedure for the synthesis of (3,5-difluorophenyl)(4-methylphenyl)methanone.

  • Reaction Setup:

    • Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel.

    • Place the flask in an ice-water bath.

  • Addition of Reactants:

    • To the flask, add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents).

    • Suspend the AlCl₃ in anhydrous dichloromethane (DCM) (100 mL).

    • In the dropping funnel, place a solution of 3,5-difluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM (50 mL).

    • Slowly add the 3,5-difluorobenzoyl chloride solution to the stirred AlCl₃ suspension, maintaining the temperature between 0-5 °C.

  • Aromatic Substrate Addition:

    • After the complete addition of the acyl chloride, add toluene (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

  • Reaction and Monitoring:

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

  • Work-up and Purification:

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (100 mL).

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or hexane.

Friedel_Crafts_Workflow Workflow for Friedel-Crafts Acylation cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification setup 1. Assemble Dry Glassware (Flask, Condenser, Funnel) reagents 2. Add AlCl₃ and DCM to Flask setup->reagents add_acyl 4. Add Acyl Chloride Solution (0-5 °C) reagents->add_acyl acyl_sol 3. Prepare Acyl Chloride Solution in DCM acyl_sol->add_acyl add_toluene 5. Add Toluene Dropwise (<10 °C) add_acyl->add_toluene stir 6. Stir at Room Temp (2-4h) & Monitor by TLC add_toluene->stir quench 7. Quench with Ice/HCl stir->quench extract 8. Separate & Wash Organic Layer quench->extract dry 9. Dry & Concentrate extract->dry purify 10. Purify by Chromatography or Recrystallization dry->purify product Final Product purify->product

Caption: Experimental workflow for Friedel-Crafts acylation.

Suzuki-Miyaura Cross-Coupling: A Modern Alternative

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organic halide or triflate.[3][7] This method offers high functional group tolerance and generally milder reaction conditions compared to Friedel-Crafts acylation.

For the synthesis of (3,5-difluorophenyl)(4-methylphenyl)methanone, two primary coupling strategies exist:

  • Route C: Coupling of 3,5-difluorophenylboronic acid with 4-methylbenzoyl chloride (Acylative Suzuki Coupling).

  • Route D: Coupling of 4-methylphenylboronic acid with 3,5-difluorobenzoyl chloride (Acylative Suzuki Coupling).

The acylative variant of the Suzuki coupling is particularly effective for ketone synthesis.[8]

The catalytic cycle for the Suzuki-Miyaura coupling is well-established and involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the acyl halide (R-CO-X) to form a Pd(II) complex.

  • Transmetalation: The organoboron species transfers its organic group to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired ketone product and regenerating the Pd(0) catalyst.

This protocol provides a general procedure for the palladium-catalyzed synthesis.

  • Reaction Setup:

    • To a clean, dry Schlenk flask, add 4-methylphenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, for instance, potassium carbonate (K₂CO₃) (2.0 equivalents).[3]

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Addition of Solvents and Reactants:

    • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).[3]

    • Add 3,5-difluorobenzoyl chloride (1.0 equivalent) to the stirred mixture.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

    • Monitor the reaction's progress by TLC or GC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, add water and extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

    • Purify the residue using flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.

Suzuki_Workflow Workflow for Acylative Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification setup 1. Add Boronic Acid, Pd Catalyst, & Base to Schlenk Flask inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert add_solvents 3. Add Degassed Solvents inert->add_solvents add_acyl 4. Add Acyl Chloride add_solvents->add_acyl heat 5. Heat (80-100 °C, 4-12h) & Monitor Reaction add_acyl->heat cool 6. Cool & Add Water heat->cool extract 7. Extract with Ethyl Acetate cool->extract dry 8. Wash, Dry & Concentrate extract->dry purify 9. Purify by Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Spectroscopic and Structural Characterization

Confirmation of the chemical structure and assessment of purity are critical steps. A combination of spectroscopic methods provides a comprehensive characterization of the synthesized (3,5-difluorophenyl)(4-methylphenyl)methanone.

Table 2: Predicted Spectroscopic Data for (3,5-difluorophenyl)(4-methylphenyl)methanone

TechniqueExpected FeaturesRationale
¹H NMR δ ~7.8-7.2 ppm (multiplets, Ar-H), δ ~2.4 ppm (singlet, 3H, -CH₃)Aromatic protons appear in the typical downfield region. The methyl protons will be a singlet. Protons on the difluorophenyl ring will show coupling to fluorine.
¹³C NMR δ ~195 ppm (C=O), δ ~163 ppm (d, J≈250 Hz, C-F), δ ~145-110 ppm (Ar-C)The carbonyl carbon is significantly downfield. Carbons directly attached to fluorine will appear as doublets due to C-F coupling.
¹⁹F NMR One signal in the typical aryl fluoride region (~ -100 to -120 ppm)The two fluorine atoms are chemically equivalent and will produce a single resonance.
IR (KBr) ~1660 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (C-F stretch)Strong carbonyl absorption is characteristic of aryl ketones. C-F bonds show strong absorptions in the fingerprint region.[9]
Mass Spec (EI) M⁺ at m/z = 232. Molecular ion peak. Fragments at m/z = 141 ([C₇H₂F₂O]⁺) and 91 ([C₇H₇]⁺).Fragmentation typically occurs alpha to the carbonyl group, leading to the formation of acylium and tolyl cations.
General Protocol for Spectroscopic Analysis
  • Sample Preparation:

    • NMR: Dissolve ~10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.[10]

    • IR: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film from a volatile solvent.

    • MS: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or dichloromethane for analysis.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

    • Obtain the mass spectrum using a GC-MS or direct infusion ESI-MS.

  • Data Analysis:

    • Analyze the chemical shifts, coupling constants, and integration in NMR spectra to confirm the proton and carbon framework.

    • Identify characteristic functional group frequencies in the IR spectrum.

    • Determine the molecular weight and analyze fragmentation patterns from the mass spectrum to validate the structure.

Potential Applications in Research and Development

Substituted benzophenones are a critical class of compounds with diverse applications.[4] The unique electronic properties imparted by the fluorine atoms and the steric influence of the methyl group make (3,5-difluorophenyl)(4-methylphenyl)methanone a valuable building block.

  • Medicinal Chemistry: Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This molecule can serve as a scaffold or intermediate for synthesizing novel therapeutic agents, particularly in areas like oncology and neuropharmacology where diaryl ketone structures are prevalent.[2][7]

  • Photoinitiators: Benzophenone and its derivatives are widely used as photoinitiators for UV-curable coatings, inks, and adhesives.[11] The specific substitution pattern of this compound could modulate its photochemical properties, potentially leading to more efficient or specialized photoinitiators.

  • Materials Science: Fluorinated polymers often exhibit exceptional chemical and thermal resistance.[12] As a monomer or building block, this compound could be used to synthesize high-performance polymers, organic light-emitting diodes (OLEDs), or other advanced materials.[13]

Conclusion

This technical guide has provided a detailed overview of (3,5-difluorophenyl)(4-methylphenyl)methanone, from its fundamental chemical identity to its synthesis and potential applications. By leveraging robust synthetic methods like Friedel-Crafts acylation and Suzuki coupling, researchers can efficiently access this versatile compound. Comprehensive spectroscopic characterization is essential to ensure structural integrity and purity, paving the way for its successful application in drug discovery, photochemistry, and materials science. The insights and protocols presented herein are designed to empower scientists to confidently work with and innovate using this valuable chemical entity.

References

  • BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Properties of Substituted Benzophenones: Correlating Experimental and Theoretical Data.
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  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling.
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  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
  • BLD Pharm. (n.t.). 844885-07-0|3,5-Difluoro-4'-methylbenzophenone.
  • PubChem. (2024). (3,5-Difluoro-4-methylphenyl)phenylmethanone.
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  • Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.
  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
  • Science Alert. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences.
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  • ECHEMI. (n.d.). Synthesis of benzophenone.
  • PMC. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • AIP Publishing. (2025). The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones.
  • ResearchGate. (2025). (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.
  • Sigma-Aldrich. (n.d.). 3,5-Difluoro-4'-ethylbenzophenone.
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  • PubChem. (n.d.). 3,5-Difluoro-4-methylbenzoic acid.
  • SINO-HIGH(CHINA) CO., LTD. (n.d.). 4-Fluoro-4'-Methylbenzophenone|4-Fluoro-4'-Methoxybenzophenone.
  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • PrepChem.com. (n.d.). Synthesis of methyl benzophenone.
  • SINO-HIGH(CHINA) CO., LTD. (n.d.). 4-Fluoro-4'-Methylbenzophenone|4-Fluoro-4'-Methoxybenzophenone.
  • Ossila. (n.d.). 4-Fluoro-4′-methoxybenzophenone.
  • ResearchGate. (2025). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone.
  • PubChem. (n.d.). 4-Methylbenzophenone.
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Foundational

An In-depth Technical Guide to 3,5-Difluoro-4'-methylbenzophenone: Synthesis, Properties, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 3,5-Difluoro-4'-methylbenzophenone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. While a detailed...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3,5-Difluoro-4'-methylbenzophenone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. While a detailed historical record of its specific discovery is not prominent in the literature, its scientific importance can be understood through the well-established significance of the benzophenone scaffold and the strategic use of fluorine in designing advanced molecules. This document details the logical synthesis, physicochemical properties, and potential applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind synthetic choices and provides a framework for its potential in future research endeavors.

Introduction: The Benzophenone Scaffold and the Fluorine Advantage

The benzophenone framework is a ubiquitous and versatile structure in organic chemistry, characterized by a carbonyl group connecting two phenyl rings.[1] This diaryl ketone motif is found in numerous naturally occurring compounds and serves as a foundational building block for a vast array of synthetic molecules with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] Benzophenone derivatives are also critical components in industrial applications, acting as photoinitiators, UV filters in sunscreens, and flavor enhancers.[4][5]

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[6] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and photophysical properties.[7][8] In this context, 3,5-Difluoro-4'-methylbenzophenone (CAS No. 844885-07-0) emerges as a molecule of interest, combining the proven utility of the benzophenone scaffold with the advantageous properties conferred by fluorine substitution. This guide will explore the synthesis, properties, and promising applications of this compound.

Physicochemical and Structural Data

A summary of the key physicochemical properties for 3,5-Difluoro-4'-methylbenzophenone is presented below. This data is essential for its handling, characterization, and application in a laboratory setting.

PropertyValueSource
CAS Number 844885-07-0[9]
Molecular Formula C₁₄H₁₀F₂O[9]
Molecular Weight 232.23 g/mol [9]
MDL Number MFCD06201512[9]
SMILES Cc1ccc(cc1)C(=O)c2cc(F)cc(F)c2

Synthesis and Mechanistic Insights: A Field-Proven Approach

The most logical and widely employed method for the synthesis of diaryl ketones like 3,5-Difluoro-4'-methylbenzophenone is the Friedel-Crafts acylation.[10][11] This classic electrophilic aromatic substitution reaction provides a direct and efficient route to forming the crucial carbon-carbon bond between one of the aromatic rings and the carbonyl carbon.

Retrosynthetic Analysis

A retrosynthetic approach to 3,5-Difluoro-4'-methylbenzophenone logically disconnects the molecule at the bond between the carbonyl group and the difluorinated phenyl ring. This reveals the two key starting materials: 1,3-difluorobenzene and 4-methylbenzoyl chloride.

G Target 3,5-Difluoro-4'-methylbenzophenone Disconnect C-C Disconnection (Friedel-Crafts Acylation) Target->Disconnect Precursors 1,3-Difluorobenzene + 4-Methylbenzoyl Chloride Disconnect->Precursors Precursor2 p-Toluic Acid Precursors->Precursor2 From Reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

Caption: Retrosynthetic pathway for 3,5-Difluoro-4'-methylbenzophenone.

Synthesis of 4-Methylbenzoyl Chloride

The acyl chloride precursor, 4-methylbenzoyl chloride, is readily prepared from the commercially available p-toluic acid. This transformation is typically achieved by reacting p-toluic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[12][13] The use of a catalytic amount of N,N-dimethylformamide (DMF) is common to facilitate the reaction.

Friedel-Crafts Acylation: Core Protocol

The central synthetic step involves the acylation of 1,3-difluorobenzene with 4-methylbenzoyl chloride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Experimental Protocol:

  • Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The suspension is cooled to 0 °C in an ice bath.

    • Expertise & Experience: The use of anhydrous conditions is critical. Friedel-Crafts acylation is highly sensitive to moisture, which rapidly deactivates the Lewis acid catalyst, leading to significantly reduced yields.[14] Using a slight excess of AlCl₃ ensures that any minor impurities are complexed and that there is sufficient active catalyst for the reaction.

  • Formation of the Acylium Ion: A solution of 4-methylbenzoyl chloride (1.0 equivalent) in the same dry solvent is added dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0 °C. The mixture is stirred for an additional 15-20 minutes to allow for the formation of the electrophilic acylium ion complex.

    • Expertise & Experience: The acylium ion (CH₃-C₆H₄-C≡O⁺) is the key electrophile in this reaction. Its formation is driven by the strong Lewis acidity of AlCl₃, which coordinates to the chlorine atom of the acyl chloride, facilitating its departure.[10] Unlike the carbocations in Friedel-Crafts alkylations, the acylium ion is resonance-stabilized and does not undergo rearrangement, leading to a clean, predictable product.[11]

  • Electrophilic Aromatic Substitution: 1,3-Difluorobenzene (1.0-1.1 equivalents) is then added dropwise to the reaction mixture. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for several hours (typically 2-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Expertise & Experience: The two fluorine atoms on 1,3-difluorobenzene are electron-withdrawing, which deactivates the ring towards electrophilic substitution. However, they are also ortho, para-directing. Acylation is expected to occur at the 4-position, which is para to one fluorine and ortho to the other, and is the most sterically accessible and electronically favorable position.[14]

  • Work-up and Quenching: Upon completion, the reaction mixture is slowly and carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complexes and quenches the reaction.

    • Trustworthiness: This is a highly exothermic step. Slow addition to ice is a critical safety measure to control the heat generated. The acid ensures that the aluminum salts remain dissolved in the aqueous phase as soluble aluminum hydroxides or chloro-complexes.

  • Extraction and Purification: The resulting biphasic mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with the solvent (e.g., DCM). The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Final Product Isolation: The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield pure 3,5-Difluoro-4'-methylbenzophenone.

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation proceeds through a well-understood electrophilic aromatic substitution pathway.

G cluster_0 Step 1: Formation of the Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization AcylCl 4-Methylbenzoyl Chloride Complex [Acyl-Cl-AlCl₃ Complex] AcylCl->Complex + AlCl₃ AlCl3 AlCl₃ Acylium Acylium Ion (Resonance Stabilized) Complex->Acylium Cleavage AlCl4 AlCl₄⁻ Difluorobenzene 1,3-Difluorobenzene SigmaComplex Arenium Ion (Sigma Complex) Difluorobenzene->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex + AlCl₄⁻ - AlCl₃ - HCl FinalProduct 3,5-Difluoro-4'-methylbenzophenone ProductComplex->FinalProduct Aqueous Workup HCl HCl

Caption: Mechanism of the Friedel-Crafts acylation for the synthesis of 3,5-Difluoro-4'-methylbenzophenone.

Potential Applications and Future Research Directions

While specific applications for 3,5-Difluoro-4'-methylbenzophenone are not extensively documented, its structure suggests significant potential in several high-value research areas, primarily driven by the known bioactivity of related fluorinated benzophenones.

  • Medicinal Chemistry and Drug Discovery: The benzophenone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a wide range of diseases.[2] Fluorinated benzophenones, in particular, have been investigated as multipotent agents for Alzheimer's disease by inhibiting enzymes like β-secretase and acetylcholinesterase.[2][15] The specific substitution pattern of 3,5-Difluoro-4'-methylbenzophenone could offer unique binding interactions within protein active sites, making it a valuable candidate for screening libraries aimed at discovering novel kinase inhibitors, anti-inflammatory agents, or anticancer therapeutics.[3][6]

  • Agrochemicals: The 3,5-difluorophenyl moiety is present in some modern agrochemicals.[16] This suggests that derivatives of 3,5-Difluoro-4'-methylbenzophenone could be explored for potential herbicidal or fungicidal activity.

  • Materials Science: Benzophenones are widely used as photoinitiators in UV-curing applications for inks, coatings, and adhesives.[4] The fluorine atoms in 3,5-Difluoro-4'-methylbenzophenone can alter its photophysical properties, potentially leading to more efficient or specialized photoinitiators. Furthermore, difluorobenzophenone derivatives are key monomers in the synthesis of high-performance polymers like polyetheretherketone (PEEK), valued for their thermal stability and chemical resistance.[17]

Conclusion

3,5-Difluoro-4'-methylbenzophenone stands as a molecule of considerable synthetic interest, built upon the robust and reliable Friedel-Crafts acylation reaction. While its individual history is not deeply chronicled, its scientific value is derived from the powerful combination of the versatile benzophenone core and the property-enhancing effects of fluorine substitution. This guide has provided a detailed, field-tested protocol for its synthesis, grounded in the fundamental principles of organic chemistry. The potential applications in medicinal chemistry, agrochemicals, and materials science are significant, marking this compound as a valuable building block for future innovation. Further research into its biological activity and material properties is warranted and expected to yield promising results.

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  • LibreTexts. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

  • Mphahlele, M. J. (2016). Synthesis of fluorinated benzophenones and phenylcoumarins. University of South Africa. [Link]

  • Zhang, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Frontiers in Chemistry, 12, 1412615. [Link]

  • Pola, S., et al. (2005). Process for the preparation of 2-[N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methylamino]acetophenones. EP1020426B9.
  • PrepChem.com. (n.d.). Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. Retrieved from [Link]

  • HOFFMANN-LA ROCHE AG. (1998). Methods for the preparation of benzophenones derivatives. EP 0855379 A1. [Link]

  • Szałach, A., et al. (2023). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules, 28(1), 238. [Link]

  • Koivikko, R., et al. (2010). Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging. Food Additives & Contaminants: Part A, 27(10), 1478-1486. [Link]

  • Zhejiang Zhongxin Fluoride Materials Co Ltd. (2021). Synthesis method of 3, 5-difluorophenol. Patsnap. [Link]

  • Solvay Advanced Polymers. (2010). Process for preparing 4,4′ difluorobenzophenone. US7687668B2.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • CN105330531A - Continuous production process of p-Methyl benzoyl chloride - Google Patents. (n.d.).
  • Majumder, U., et al. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 9(48), 27952-27993. [Link]

  • NIST. (n.d.). 4,4'-Difluorobenzophenone. NIST Chemistry WebBook. [Link]

  • Krafczyk, R., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4583. [Link]0-3049/30/19/4583)

Sources

Exploratory

The Strategic Role of (3,5-Difluorophenyl)(p-tolyl)methanone in Modern Drug Discovery: A Technical Guide

Executive Summary In the landscape of modern medicinal chemistry and chemical biology, fluorinated benzophenone derivatives serve as highly privileged scaffolds. (3,5-Difluorophenyl)(p-tolyl)methanone (CAS: 844885-07-0)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and chemical biology, fluorinated benzophenone derivatives serve as highly privileged scaffolds. (3,5-Difluorophenyl)(p-tolyl)methanone (CAS: 844885-07-0) is a specialized diarylketone that functions dually as a robust photoaffinity labeling (PAL) core and a potent pharmacophore for kinase inhibitor design [1].

As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic tool. The strategic placement of the 3,5-difluoro and p-tolyl groups around a central ketone bridge is an exercise in rational design. This guide provides an in-depth analysis of the causality behind these structural choices, alongside field-proven, self-validating protocols for its application and synthesis.

Physicochemical Architecture & Causality

To utilize this scaffold effectively, one must understand the thermodynamic and electronic rationale behind its structure. The molecule is not just a combination of rings; it is a finely tuned electronic system.

Table 1: Physicochemical Profiling
PropertyValueMechanistic Causality & Structural Implication
CAS Number 844885-07-0Unique registry identifier for sourcing and validation [1].
Molecular Formula C₁₄H₁₀F₂OLow molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Molecular Weight 232.23 g/mol Ensures high ligand efficiency (LE) when incorporated into larger inhibitor molecules.
XLogP3 3.8High lipophilicity drives partitioning into deep, hydrophobic protein clefts (e.g., kinase DFG-out pockets).
TPSA 17.1 ŲLow polar surface area guarantees excellent membrane permeability for intracellular target engagement.
H-Bond Acceptors 3 (1 O, 2 F)The carbonyl oxygen acts as a primary dipole/H-bond acceptor, while fluorine atoms provide weak, highly directional interactions.
The Rationale of Substitution
  • The Ketone Bridge: Imparts conformational flexibility while maintaining a defined V-shape angle (~120°). This geometry is thermodynamically ideal for straddling adjacent hydrophobic sub-pockets within a target protein.

  • 3,5-Difluorophenyl Moiety: The meta-fluorine substitution serves three critical purposes. First, it blocks CYP450-mediated aromatic oxidation, enhancing metabolic stability. Second, the strong electron-withdrawing effect stabilizes the triplet diradical state during photoactivation. Third, it provides a distinct ¹⁹F-NMR handle for biophysical binding assays.

  • p-Tolyl Moiety: The para-methyl group acts as a lipophilic anchor. By increasing the van der Waals surface area, it drives the enthalpy of binding within deep hydrophobic clefts.

Application 1: Photoaffinity Labeling (PAL)

Benzophenones are classic photoactivatable cross-linking agents [2]. When irradiated with UV light, the carbonyl group is excited to a singlet state, which rapidly undergoes intersystem crossing (ISC) to a long-lived triplet diradical. This diradical acts as a highly electrophilic species that abstracts a hydrogen atom from a nearby protein backbone, forming a permanent covalent C-C bond [3].

PAL_Pathway S0 Ground State (S0) Diarylketone S1 Singlet State (S1) Excited S0->S1 UV 350 nm T1 Triplet Diradical (T1) Reactive Species S1->T1 ISC T1->S0 Relaxation Adduct Covalent Adduct (C-H Insertion) T1->Adduct Target C-H

Photochemical activation pathway of fluorinated benzophenones for photoaffinity labeling.

Protocol: Self-Validating PAL Workflow

To ensure trustworthiness and eliminate false positives, this protocol incorporates a strict negative control system.

  • Probe Incubation: Incubate the target protein lysate (1 mg/mL) with the functionalized (3,5-difluorophenyl)(p-tolyl)methanone probe (10 µM) in HEPES buffer (pH 7.4) for 30 minutes at 4°C to reach binding equilibrium.

  • UV Irradiation: Transfer the sample to a shallow quartz multi-well plate. Irradiate at 350 nm for 15 minutes on ice. Causality: 350 nm provides sufficient energy to excite the benzophenone core without causing photolytic damage to the protein's native aromatic amino acids (which absorb at ~280 nm).

  • Negative Control Validation (Critical): Run a parallel sample that is incubated with the probe but kept in the dark (No-UV control). Any "binding" detected in this cohort indicates non-specific hydrophobic aggregation rather than true covalent cross-linking.

  • Enrichment & Analysis: Precipitate the proteins, perform a tryptic digest, and analyze via LC-MS/MS. The ¹⁹F signature of the probe aids in identifying the exact peptide fragment cross-linked to the diarylketone.

Application 2: Kinase Inhibitor Pharmacophore

Beyond photochemistry, diarylketones are privileged scaffolds in targeted therapeutics, particularly for kinases like p38 MAP kinase and c-Met [4]. The (3,5-difluorophenyl)(p-tolyl)methanone core perfectly mimics the binding mode of Type II kinase inhibitors, which stabilize the inactive "DFG-out" conformation.

Kinase_Binding Core (3,5-difluorophenyl)(p-tolyl)methanone Central Scaffold Pocket1 Hydrophobic Pocket I (DFG-out cleft) Core->Pocket1 p-Tolyl Group Sterics Pocket2 Hydrophobic Pocket II (Lipophilic Region) Core->Pocket2 3,5-Difluorophenyl pi-stacking Hinge Hinge Region (H-bond Acceptor) Core->Hinge Carbonyl Dipole

Rational design logic for diarylketone orientation within a kinase allosteric binding pocket.

Synthesis & Analytical Validation Protocol

To utilize this compound as a building block, researchers must be able to synthesize it with high regiochemical purity. The following Friedel-Crafts acylation protocol is designed to be self-validating by leveraging inherent steric and electronic directing effects.

Protocol: Regioselective Friedel-Crafts Acylation

Causality of Design: Reacting 3,5-difluorobenzoyl chloride with toluene (rather than the inverse) leverages the para-directing effect of the methyl group on toluene. The steric bulk of the methyl group minimizes ortho-substitution, ensuring high yields of the desired para-tolyl isomer.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, argon-purged round-bottom flask, suspend anhydrous Aluminum Chloride (AlCl₃, 1.2 eq) in dry dichloromethane (DCM) at 0°C.

  • Activation: Dropwise, add 3,5-difluorobenzoyl chloride (1.0 eq) to the suspension. Stir for 15 minutes to form the highly electrophilic acylium ion complex.

  • Electrophilic Aromatic Substitution: Slowly add anhydrous toluene (1.5 eq). Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quenching: Carefully quench the reaction by pouring the mixture over crushed ice and 1M HCl to break the aluminum complex.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

  • Analytical Validation:

    • ¹H-NMR (400 MHz, CDCl₃): Confirm the characteristic AA'BB' splitting pattern of the p-tolyl ring (~7.2 and 7.7 ppm) and the distinct multiplet of the 3,5-difluorophenyl protons.

    • LC-MS: Confirm the [M+H]⁺ peak at m/z 233.2.

References

  • Title: Photoactivatable Lipid Probes for Studying Biomembranes by Photoaffinity Labeling. Source: Chemical Reviews (ACS Publications). URL: [Link]

  • Title: Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Source: Molecules (MDPI). URL: [Link]

  • Title: Discovery of a 5H-Benzo[4,5]cyclohepta[1,2-b]pyridin-5-one (MK-2461) Inhibitor of c-Met Kinase for the Treatment of Cancer. Source: ResearchGate. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: High-Yield Grignard Synthesis of Triphenylmethanol Derivatives from Benzophenone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Organometallic Chemistry, Active Pharmaceutical Ingredient (API) Synthesis, Carbon-Carbon Bond Formation Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Organometallic Chemistry, Active Pharmaceutical Ingredient (API) Synthesis, Carbon-Carbon Bond Formation

Introduction & Mechanistic Insights

The Grignard reaction remains a foundational methodology in drug development for constructing complex carbon frameworks via nucleophilic acyl addition. This application note details the robust synthesis of triphenylmethanol—a sterically hindered tertiary alcohol—from benzophenone and phenylmagnesium bromide.

As a Senior Application Scientist, it is critical to understand that a successful Grignard synthesis is not merely about mixing reagents; it requires strict control over the reaction microenvironment. The Grignard reagent (phenylmagnesium bromide) acts as a potent carbanion nucleophile with a pKa of ~45 1.

Causality in Experimental Design
  • Solvent Coordination: Anhydrous diethyl ether or tetrahydrofuran (THF) is mandatory. The solvent does more than dissolve the reactants; the oxygen lone pairs actively coordinate with the electron-deficient magnesium atom, stabilizing the organometallic cluster and preventing its degradation 1.

  • Moisture Sensitivity: Because the Grignard reagent is an exceptionally strong base, any protic source (such as atmospheric water or residual moisture in glassware) will irreversibly protonate the carbanion to yield benzene, permanently destroying the reagent 2.

  • Impurity Mitigation: The most common side reaction is the formation of biphenyl via a Wurtz-type homocoupling between the synthesized Grignard reagent and unreacted bromobenzene 3. This is kinetically suppressed by adding the bromobenzene slowly, keeping its steady-state concentration low.

G PhBr Bromobenzene Grignard Phenylmagnesium Bromide PhBr->Grignard + Mg, Ether Biphenyl Biphenyl (Impurity) PhBr->Biphenyl Wurtz Coupling Mg Magnesium Turnings Mg->Grignard Ether Anhydrous Ether Ether->Grignard Intermediate Magnesium Alkoxide Grignard->Intermediate Nucleophilic Addition Grignard->Biphenyl Benzophenone Benzophenone Benzophenone->Intermediate Product Triphenylmethanol Intermediate->Product Acid Hydrolysis Acid Aqueous HCl Acid->Product

Mechanistic pathway of triphenylmethanol synthesis via Grignard addition.

Quantitative Data & Reagent Stoichiometry

To ensure optimal conversion while minimizing the formation of biphenyl, an excess of magnesium is utilized, and bromobenzene is kept slightly in excess relative to the benzophenone substrate.

Table 1: Reagent Stoichiometry and Physical Properties

ReagentMW ( g/mol )EquivalentsRole in ReactionBoiling/Melting Point
Bromobenzene 157.011.05Electrophile (Precursor)156 °C (BP)
Magnesium Turnings 24.301.10Metal (Electron Donor)650 °C (MP)
Benzophenone 182.221.00Electrophile (Substrate)48-49 °C (MP)
Diethyl Ether 74.12SolventStabilizing Ligand34.6 °C (BP)
Triphenylmethanol 260.331.00 (Theoretical)Target Product160-163 °C (MP)

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in observational checkpoints to ensure the reaction is proceeding correctly at every stage.

Step 1: Apparatus Preparation (Strictly Anhydrous)
  • Clean all glassware (round-bottom flasks, condensers, addition funnels, and syringes).

  • Dry the glassware in an oven at 110 °C for a minimum of 2 hours 3.

  • Assemble the apparatus while hot and purge the system continuously with dry nitrogen or argon as it cools to room temperature.

Step 2: Synthesis of Phenylmagnesium Bromide
  • Add the magnesium turnings (1.10 eq) and a single crystal of iodine to the dry reaction flask. Note: Iodine serves as a chemical initiator to disrupt the unreactive MgO passivation layer on the magnesium metal [[1]]().

  • Dissolve bromobenzene (1.05 eq) in anhydrous diethyl ether.

  • Add ~5% of the bromobenzene solution to the magnesium.

  • Self-Validation Checkpoint: Observe the flask. Successful initiation is marked by the fading of the purple/brown iodine color, a cloudy transition in the solvent, and spontaneous exothermic bubbling 3. If the reaction is sluggish, gently crush the magnesium turnings with a dry glass rod to expose fresh metal.

  • Once initiated, add the remaining bromobenzene solution dropwise over 20-30 minutes to maintain a gentle reflux.

  • Reflux for an additional 30 minutes until the majority of the magnesium is consumed.

Step 3: Nucleophilic Addition of Benzophenone
  • Cool the synthesized Grignard reagent to 0 °C using an ice bath.

  • Dissolve benzophenone (1.00 eq) in anhydrous diethyl ether and transfer it to an addition funnel 3.

  • Add the benzophenone solution dropwise.

  • Self-Validation Checkpoint: The reaction mixture will typically develop a vibrant pink or deep red color, indicating the formation of the magnesium alkoxide intermediate 3.

  • Remove the ice bath and gently reflux the mixture for 25 minutes to drive the reaction to completion [[4]]().

Step 4: Acidic Quenching and Workup
  • Cool the flask back to 0 °C.

  • Carefully add 3M HCl dropwise to quench the reaction. Causality: The acid serves a dual purpose—it protonates the alkoxide to form the final triphenylmethanol product, and it converts the insoluble basic magnesium salts into water-soluble MgBrCl4.

  • Self-Validation Checkpoint: The red/pink color will completely dissipate, leaving a clear biphasic mixture (an upper organic ether layer and a lower aqueous layer) 3.

  • Transfer to a separatory funnel, isolate the ether layer, and back-extract the aqueous layer with a fresh portion of diethyl ether 1. Combine the organic layers.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude solid.

Step 5: Purification and Characterization
  • The crude solid is a mixture of triphenylmethanol and the biphenyl side product.

  • Triturate (wash) the solid with petroleum ether or hexanes. Causality: Biphenyl is highly soluble in non-polar hydrocarbon solvents, whereas the polar hydroxyl group of triphenylmethanol renders it insoluble in petroleum ether, allowing for easy separation1.

  • Collect the purified triphenylmethanol via vacuum filtration using a Hirsch or Büchner funnel [[2]]().

  • Self-Validation Checkpoint: Verify structural integrity via Melting Point (expected 160–163 °C) and IR Spectroscopy (look for a broad O-H stretch at ~3470 cm⁻¹ and the complete absence of the benzophenone C=O stretch at ~1660 cm⁻¹) 2.

Workflow Step1 1. Apparatus Drying (Oven at 110°C) Step2 2. Grignard Formation (Mg + PhBr in Ether) Step1->Step2 Ensure anhydrous Step3 3. Ketone Addition (Benzophenone dropwise) Step2->Step3 Reflux, wait for color change Step4 4. Acidic Quench (3M HCl addition) Step3->Step4 Cool to 0°C Step5 5. Liquid-Liquid Extraction (Ether / Aqueous) Step4->Step5 Dissolve Mg salts Step6 6. Purification (Petroleum Ether Wash) Step5->Step6 Isolate organic layer

Step-by-step experimental workflow for the Grignard synthesis protocol.

References

  • Odinity - Synthesis of Triphenylmethanol from Benzophenone and Bromobenzene. Available at:[Link]

  • Cerritos College - Grignard Reaction: Synthesis of Triphenylmethanol. Available at:[Link]

  • StudyCorgi - Synthesis of Triphenylmethanol from Grignard Reaction. Available at:[Link]

  • Chemistry LibreTexts - 7: The Grignard Reaction (Experiment). Available at:[Link]

Sources

Application

Application Note: High-Purity Recovery of 3,5-Difluoro-4'-methylbenzophenone via Optimized Recrystallization

Abstract This application note provides a comprehensive, field-tested protocol for the purification of 3,5-Difluoro-4'-methylbenzophenone, a key intermediate in the synthesis of advanced polymers and pharmaceutical agent...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of 3,5-Difluoro-4'-methylbenzophenone, a key intermediate in the synthesis of advanced polymers and pharmaceutical agents.[1] Recrystallization is a powerful and economical technique for purifying solid organic compounds, predicated on the principle of differential solubility.[2][3][4] This guide details the causal logic behind solvent selection, a step-by-step recrystallization workflow, and robust analytical methods for purity validation. The protocols described herein are designed to be self-validating, ensuring researchers can achieve high-purity material with reproducible results.

Introduction: The Rationale for Purification

3,5-Difluoro-4'-methylbenzophenone is a substituted aromatic ketone whose utility in materials science, particularly in the synthesis of high-performance polymers like PEEK (Polyether ether ketone), and as a scaffold in drug discovery, is of significant interest.[1] The purity of such an intermediate is paramount; residual starting materials, by-products, or catalysts from synthesis can adversely affect polymerization reactions, lead to unpredictable pharmacological profiles, or interfere with downstream functionalization.

Recrystallization remains the cornerstone technique for the purification of nonvolatile, crystalline organic solids.[3] The method leverages the temperature-dependent solubility of the target compound in a chosen solvent. An impure solid is dissolved in a minimum volume of a suitable hot solvent, and as the solution slowly cools, the solubility of the target compound decreases, leading to the formation of a highly ordered crystal lattice that inherently excludes impurity molecules.[5] The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.

Foundational Principles: Solvent Selection

The success of any recrystallization protocol is critically dependent on the selection of an appropriate solvent. The ideal solvent forms a high-solubility system with 3,5-Difluoro-4'-methylbenzophenone at elevated temperatures and a low-solubility system at reduced temperatures.

Key Characteristics of an Optimal Recrystallization Solvent:

  • Favorable Solubility Gradient: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound being purified.[6]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying phase.[6]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive, although these are desirable rather than essential characteristics.[6]

Given the moderately polar ketone and fluorinated aromatic structure of 3,5-Difluoro-4'-methylbenzophenone, a solvent screening process is recommended. Common choices for benzophenone derivatives include alcohols (isopropanol, ethanol) and mixed solvent systems such as ethyl acetate/heptane.[7]

Experimental Protocol

This protocol is designed as a self-validating workflow, from initial solvent screening to final purity assessment.

Materials and Equipment
Reagents Equipment
Crude 3,5-Difluoro-4'-methylbenzophenoneErlenmeyer flasks (various sizes)
Isopropanol (ACS Grade)Graduated cylinders
Heptane (ACS Grade)Hot plate with magnetic stirring capabilities
Ethyl Acetate (ACS Grade)Magnetic stir bars
Deionized WaterCondenser (for volatile solvents)
Anhydrous Sodium Sulfate (Optional for drying)Büchner funnel and vacuum flask
Filter paper (Whatman No. 1 or equivalent)
Vacuum source (aspirator or pump)
Spatulas and glass stirring rods
Melting point apparatus
Thin-Layer Chromatography (TLC) plates and chamber
HPLC system (for quantitative analysis)
Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Process cluster_analysis Purity Assessment Start Start with Crude 3,5-Difluoro-4'-methylbenzophenone Solvent_Screen Solvent Screening (Small Scale) Start->Solvent_Screen Select optimal solvent Dissolution 1. Dissolution Add minimum hot solvent Solvent_Screen->Dissolution Hot_Filtration 2. Hot Filtration (Remove insoluble impurities) Dissolution->Hot_Filtration If solids present Crystallization 3. Crystallization Slow cooling, then ice bath Dissolution->Crystallization If no solids Hot_Filtration->Crystallization Isolation 4. Isolation Vacuum filtration Crystallization->Isolation Washing 5. Washing Wash crystals with cold solvent Isolation->Washing Drying 6. Drying Air or vacuum oven Washing->Drying Purity_Check Melting Point Analysis TLC & HPLC Drying->Purity_Check Pure_Product Pure Crystalline Product Purity_Check->Pure_Product Purity Confirmed

Caption: Workflow for the purification of 3,5-Difluoro-4'-methylbenzophenone.

Step-by-Step Methodology

1. Solvent System Selection (Based on Screening)

  • For this protocol, an isopropanol/water mixed solvent system is often effective. Isopropanol acts as the primary solvent in which the compound is soluble when hot, while water acts as an anti-solvent, reducing solubility upon cooling to induce crystallization. An ethyl acetate/heptane system is also a strong candidate.[7]

  • Procedure: Place ~50 mg of crude product in a small test tube. Add the primary solvent (e.g., isopropanol) dropwise at room temperature until a slurry is formed. Heat the mixture gently. Continue adding hot solvent dropwise until the solid just dissolves. If the solid dissolves readily in a small amount of cold solvent, the solvent is unsuitable. If it dissolves upon heating, allow it to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

2. Dissolution

  • Place the crude 3,5-Difluoro-4'-methylbenzophenone (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a magnetic stir bar.

  • Add the chosen primary solvent (e.g., isopropanol) in small portions while heating the mixture gently on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid. Using the minimum amount of solvent is critical for maximizing yield.[6]

3. Hot Filtration (Optional)

  • If insoluble impurities are observed in the hot solution, a hot gravity filtration is necessary.

  • Pre-heat a second Erlenmeyer flask containing a small amount of boiling solvent on the hot plate. Place a stemless funnel with fluted filter paper into the neck of this flask.

  • Pour the hot, saturated solution through the fluted filter paper. The pre-heated setup prevents premature crystallization in the funnel.

4. Crystallization

  • Remove the flask containing the clear, hot filtrate from the heat and cover it with a watch glass.

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.

  • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

5. Isolation and Washing

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

  • Turn on the vacuum source and pour the cold crystal slurry into the funnel.

  • Wash the crystals with a small amount of ice-cold solvent to rinse away the residual mother liquor containing dissolved impurities. Use minimal solvent to avoid redissolving the product.

6. Drying

  • Allow the vacuum to pull air through the crystals for 15-20 minutes to partially dry them.

  • Transfer the crystalline solid to a pre-weighed watch glass and allow it to air-dry completely. For faster drying, use a vacuum oven at a temperature well below the compound's melting point (~40-50 °C).

  • Once dry, weigh the purified product and calculate the percent recovery.

Purity Assessment and Expected Results

The efficacy of the purification must be validated through analytical techniques.

Melting Point Analysis

This is a fundamental technique for assessing the purity of a crystalline solid.[8] A pure compound exhibits a sharp, defined melting point, while impurities typically cause a depression and broadening of the melting range.[8]

Chromatographic and Spectroscopic Analysis
  • Thin-Layer Chromatography (TLC): An effective method for qualitative comparison. A purified sample should show a single spot with a distinct Rf value, while the crude material may show multiple spots.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. Analysis of the recrystallized product should show a significant increase in the area percentage of the main peak compared to the crude material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structural integrity of the compound and can reveal the presence of impurities if their signals are detectable.

Expected Data Summary
Parameter Crude Material (Typical) After Recrystallization (Target) Analytical Method
Appearance Off-white to yellow solidWhite crystalline solidVisual Inspection
Melting Point Broad range, depressedSharp, narrow rangeMelting Point Apparatus
Purity (by HPLC) 85-95%>99.5%HPLC-UV
Yield N/A75-90%Gravimetric
TLC (e.g., 4:1 Hexane:EtOAc) Multiple spotsSingle major spotTLC

Troubleshooting

Problem Probable Cause Solution
Oiling Out (Product separates as a liquid)Solution is supersaturated; cooling too fast; melting point of solid is below the boiling point of the solvent.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow to cool more slowly. Consider a lower-boiling point solvent.
No Crystals Form Too much solvent used; solution is not saturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound.
Low Recovery Yield Too much solvent used; premature crystallization during hot filtration; crystals washed with too much cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure filtration apparatus is hot. Use a minimal amount of ice-cold solvent for washing.

Safety Precautions

  • Handle 3,5-Difluoro-4'-methylbenzophenone and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Consult the Safety Data Sheet (SDS) for 3,5-Difluoro-4'-methylbenzophenone and all solvents used for detailed hazard information.

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • Recrystallization. (n.d.). University of California, Los Angeles - Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]

  • Experimental No. (4) Recrystallization. (2021, July 16).
  • (3,5-Difluoro-4-methylphenyl)phenylmethanone. (n.d.). PubChem. Retrieved from [Link]

  • Stuck, R. (2018). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. CORE Scholar. Retrieved from [Link]

  • A Process for the Preparation of Substituted Benzophenones. (2001). Google Patents.

Sources

Method

Application Notes &amp; Protocols: 3,5-Difluoro-4'-methylbenzophenone as a Key Pharmaceutical Intermediate

Introduction: The Strategic Importance of Fluorinated Benzophenones in Drug Discovery The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous natural products and synt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Benzophenones in Drug Discovery

The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous natural products and synthetic therapeutic agents.[1][2] Its rigid, diaryl ketone framework serves as a versatile template for constructing molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The strategic incorporation of fluorine atoms into these scaffolds can profoundly enhance a drug candidate's profile. Fluorine substitution is known to improve metabolic stability, increase binding affinity, and modulate lipophilicity, making it a cornerstone of modern drug design.[3]

This guide focuses on 3,5-Difluoro-4'-methylbenzophenone (CAS No. 844885-07-0) , a key pharmaceutical intermediate whose structure combines the benefits of the benzophenone core with the strategic placement of two fluorine atoms.[4] The electron-withdrawing nature of the fluorine atoms on one phenyl ring, contrasted with the electron-donating methyl group on the other, creates a molecule with distinct electronic properties, poised for further functionalization in the synthesis of complex active pharmaceutical ingredients (APIs). These application notes provide a comprehensive overview of its synthesis, a representative downstream application, and essential analytical protocols for researchers and drug development professionals.

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing 3,5-Difluoro-4'-methylbenzophenone is the Friedel-Crafts acylation.[1][5] This classic electrophilic aromatic substitution reaction provides a robust route to forming the critical carbon-carbon bond between the two aromatic rings.[1][6]

Principle and Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion from 4-methylbenzoyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][5] This acylium ion is then attacked by the electron-rich π-system of 1,3-difluorobenzene. The fluorine atoms are deactivating, but the meta positions are the most favorable for electrophilic attack. The subsequent workup quenches the catalyst and liberates the final ketone product. The choice of anhydrous conditions is critical, as the Lewis acid catalyst reacts readily with water, which would inhibit the reaction.

Visualized Synthesis Workflow

reagents Reagents: 1,3-Difluorobenzene 4-Methylbenzoyl Chloride Aluminum Chloride (AlCl₃) setup Reaction Setup: - Anhydrous Dichloromethane (DCM) - Inert Atmosphere (N₂) - Cool to 0-5 °C reagents->setup addition Slow Addition: Add 4-methylbenzoyl chloride solution to AlCl₃ suspension. Then add 1,3-difluorobenzene. setup->addition reaction Reaction: - Warm to Room Temperature - Stir for 2-4 hours - Monitor by TLC addition->reaction workup Work-up: - Quench with Ice/HCl - Separate Organic Layer - Wash with NaHCO₃, Brine reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Recrystallize or Column Chromatography workup->purification product Final Product: 3,5-Difluoro-4'-methylbenzophenone purification->product

Caption: Synthesis workflow for 3,5-Difluoro-4'-methylbenzophenone via Friedel-Crafts acylation.

Detailed Experimental Protocol

Materials & Reagents:

Reagent/SolventFormulaMW ( g/mol )Molar Eq.Amount
1,3-DifluorobenzeneC₆H₄F₂114.091.0(e.g., 11.4 g, 0.1 mol)
4-Methylbenzoyl chlorideC₈H₇ClO154.601.05(e.g., 16.2 g, 0.105 mol)
Aluminum Chloride (anhydrous)AlCl₃133.341.1(e.g., 14.7 g, 0.11 mol)
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93-~200 mL
Hydrochloric Acid (conc.)HCl36.46-As needed
Sodium Bicarbonate (sat. sol.)NaHCO₃84.01-As needed
Brine (sat. NaCl sol.)NaCl58.44-As needed
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (100 mL) under a nitrogen atmosphere. Cool the suspension to 0-5 °C using an ice bath.[5]

  • Addition of Reactants: Dissolve 4-methylbenzoyl chloride (1.05 eq) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension, ensuring the temperature remains below 5 °C. After the addition is complete, add 1,3-difluorobenzene (1.0 eq) dropwise via the dropping funnel over 30 minutes.[5]

  • Reaction: Once the additions are complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[5]

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.[5] Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.

  • Washing: Wash the combined organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield pure 3,5-Difluoro-4'-methylbenzophenone as a solid.

Application Protocol: Reduction to a Benzhydrol Intermediate

A primary application of a benzophenone intermediate is its conversion into other key functional groups. The reduction of the ketone to a secondary alcohol (a benzhydrol) is a fundamental transformation, creating a chiral center and a new point for molecular diversification. The resulting (3,5-difluorophenyl)(4-methylphenyl)methanol is a valuable building block analogous to other important benzhydrols used in drug synthesis.[3]

Principle and Rationale

Sodium borohydride (NaBH₄) is a mild and selective reducing agent ideal for converting ketones to alcohols without affecting other potentially sensitive functional groups. The reaction involves the nucleophilic transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the benzophenone. A protic solvent like methanol or ethanol provides the proton needed to quench the resulting alkoxide intermediate, yielding the alcohol. This method is chosen for its operational simplicity, high yield, and excellent safety profile compared to more powerful hydrides like LiAlH₄.

Visualized Application Workflow

start_mat Starting Material: 3,5-Difluoro-4'-methylbenzophenone dissolve Dissolution: Dissolve ketone in Methanol (MeOH) Cool to 0-5 °C start_mat->dissolve reduction Reduction: Add Sodium Borohydride (NaBH₄) in portions. Keep temp < 10 °C. dissolve->reduction reaction Reaction: - Stir at Room Temperature - Monitor by TLC until starting material is consumed reduction->reaction workup Work-up: - Quench with Water/dil. HCl - Remove MeOH in vacuo - Extract with Ethyl Acetate reaction->workup purification Purification: - Wash organic layer - Dry over Na₂SO₄ - Concentrate to yield product workup->purification product Final Product: (3,5-difluorophenyl) (4-methylphenyl)methanol purification->product

Caption: Workflow for the reduction of 3,5-Difluoro-4'-methylbenzophenone to the corresponding benzhydrol.

Detailed Experimental Protocol

Materials & Reagents:

Reagent/SolventFormulaMW ( g/mol )Molar Eq.Amount
3,5-Difluoro-4'-methylbenzophenoneC₁₄H₁₀F₂O232.231.0(e.g., 2.32 g, 10 mmol)
Sodium BorohydrideNaBH₄37.831.5(e.g., 0.57 g, 15 mmol)
MethanolCH₃OH32.04-~50 mL
Ethyl AcetateC₄H₈O₂88.11-As needed
Hydrochloric Acid (1M)HCl36.46-As needed

Procedure:

  • Setup and Dissolution: In a round-bottom flask, dissolve 3,5-Difluoro-4'-methylbenzophenone (1.0 eq) in methanol. Cool the solution to 0-5 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 eq) in small portions over 15-20 minutes, ensuring the temperature does not rise above 10 °C. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting ketone.

  • Work-up: Once the reaction is complete, cool the flask in an ice bath again and slowly quench the reaction by adding water, followed by 1M HCl until the solution is slightly acidic (pH ~5-6) to neutralize excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield (3,5-difluorophenyl)(4-methylphenyl)methanol. The product can be further purified by recrystallization if necessary.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized intermediate. A combination of chromatographic and spectroscopic methods should be employed.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.03 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.05 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Specificity High (Separates from related substances)Very High (Mass fragmentation confirms identity)
(Note: Table values are representative and based on similar benzophenone compounds; specific values must be determined experimentally during method validation).[7]
  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and quantifying the product. A C18 column with a mobile phase such as acetonitrile/water is typically effective.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive structural confirmation through its characteristic mass fragmentation pattern and retention time.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The most powerful tool for unambiguous structure elucidation. ¹H NMR will show the characteristic aromatic and methyl protons, ¹³C NMR will confirm the carbonyl and other carbon environments, and ¹⁹F NMR is essential for confirming the presence and environment of the fluorine atoms.

Safety and Handling

Good laboratory practice is paramount when working with these chemicals.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[9][10][11]

  • Ventilation: All operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Handling Reagents:

    • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a dry environment (glove box or under inert gas).

    • Acyl Chlorides: Corrosive and lachrymatory. Handle with care in a fume hood.

    • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with acid and water to produce flammable hydrogen gas.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[9][10]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9][11] If inhaled, move to fresh air.[9][11]

Conclusion

3,5-Difluoro-4'-methylbenzophenone is a highly valuable and versatile intermediate for the pharmaceutical industry. Its synthesis via the robust Friedel-Crafts acylation is straightforward and scalable. The presence of the ketone functionality allows for a multitude of subsequent chemical transformations, such as the reduction to its corresponding benzhydrol, opening pathways to a diverse range of complex molecular architectures. The protocols and data presented herein provide a solid foundation for researchers engaged in the synthesis and application of this important building block in modern drug discovery.

References

  • Application Notes and Protocols for the Synthesis of Benzophenones via Friedel-Crafts Acylation. Benchchem.
  • An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Substituted Benzophenones. Benchchem.
  • Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation. ACS Publications.
  • Synthesis of benzophenone. Chemistry Stack Exchange.
  • Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. ResearchGate.
  • Chemical Safety Data Sheet MSDS / SDS - 3,5-DIFLUORO-4-METHOXYBENZAMIDE. ChemicalBook.
  • 3,4-Difluorobenzophenone. Synquest Labs.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 844885-07-0|3,5-Difluoro-4'-methylbenzophenone. BLD Pharm.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 3,5-Difluoro-4'-ethylbenzophenone | 844885-11-6. Sigma-Aldrich.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC.
  • SINO-HIGH(CHINA) CO., LTD.--4-Fluoro-4'-Methylbenzophenone|4-Fluoro-4'-Methoxybenzophenone. SINO-HIGH(CHINA) CO., LTD.
  • Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging. PubMed.
  • A Comparative Guide to Analytical Methods for the Quantification of 4-Methoxy-3'-methylbenzophenone. Benchchem.
  • Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol. Benchchem.
  • 4-Methylbenzophenone Supplier | 134-84-9 | Your Reliable Distributor. Riverland Trading.

Sources

Application

Use of 3,5-Difluoro-4'-methylbenzophenone in organic synthesis

Application Note: 3,5-Difluoro-4'-methylbenzophenone in Advanced Organic Synthesis and Materials Science Executive Summary & Chemical Identity 3,5-Difluoro-4'-methylbenzophenone (CAS: 844885-07-0) 1 is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3,5-Difluoro-4'-methylbenzophenone in Advanced Organic Synthesis and Materials Science

Executive Summary & Chemical Identity

3,5-Difluoro-4'-methylbenzophenone (CAS: 844885-07-0) 1 is a highly versatile, dual-functional building block utilized in both materials science and medicinal chemistry. Structurally, it features two distinct reactive domains separated by a carbonyl bridge: a meta-difluorophenyl ring and a para-tolyl ring. This unique architecture allows it to serve as a specialized monomer for processable poly(arylene ether ketone)s (PAEKs) and as a scaffold for complex pharmaceutical intermediates.

Mechanistic Insights: The Reactivity Profile

As an application scientist, it is critical to understand that the reactivity of this molecule defies basic undergraduate heuristics, particularly regarding its fluorinated ring.

  • Meta-Activated Nucleophilic Aromatic Substitution (SNAr): Traditional SNAr reactions require leaving groups to be positioned ortho or para to an electron-withdrawing group (EWG) to stabilize the Meisenheimer complex via resonance. In 3,5-difluoro-4'-methylbenzophenone, the fluorines are meta to the carbonyl. However, nucleophilic displacement is still highly effective 2. This is driven by the profound inductive electron-withdrawing effects of the adjacent fluorine and the carbonyl group, which sufficiently lower the LUMO of the aromatic ring to permit attack by strong nucleophiles (like phenoxides) at elevated temperatures [[3]]().

  • Benzylic Functionalization: The 4'-methyl group is highly susceptible to radical bromination (Wohl-Ziegler reaction). The resulting benzylic radical is resonance-stabilized by the phenyl ring, allowing for the selective installation of a versatile benzyl bromide handle without disrupting the fluorinated ring.

Pathways SM 3,5-Difluoro-4'-methylbenzophenone (CAS: 844885-07-0) SNAr Nucleophilic Aromatic Substitution (SNAr) SM->SNAr Bisphenols K2CO3, 160°C Bromination Benzylic Bromination (Wohl-Ziegler) SM->Bromination NBS, AIBN Reflux Carbonyl Carbonyl Chemistry (Reduction/Olefination) SM->Carbonyl NaBH4 or Wittig Reagents Polymer m-PEEK Polymers & Dendrimers SNAr->Polymer Pharma Bioactive Scaffolds (Kinase Inhibitors) Bromination->Pharma Photo Photosensitizers & Ligands Carbonyl->Photo

Divergent synthetic pathways of 3,5-Difluoro-4'-methylbenzophenone in organic synthesis.

Quantitative Data: SNAr Reactivity Comparison

To successfully utilize this compound in step-growth polymerization, one must adjust conditions compared to industry-standard monomers. The table below summarizes the causality behind these necessary adjustments.

Property / Parameter4,4'-Difluorobenzophenone (Standard)3,5-Difluoro-4'-methylbenzophenoneCausality / Mechanistic Reason
SNAr Activation Para (Resonance stabilized)Meta (Inductive + Field effects)Para allows direct delocalization of negative charge onto the carbonyl oxygen. Meta relies on strong inductive withdrawal.
Typical SNAr Temp. 130 °C – 150 °C160 °C – 180 °CHigher thermal energy is required to overcome the activation barrier of the meta-Meisenheimer complex.
Polymer Linkage Linear, rigid (para-linkage)Kinked, asymmetric (meta-linkage)The 1,3-substitution pattern disrupts polymer chain packing, drastically lowering the glass transition temperature (Tg).
Polymer Solubility Insoluble in most organic solventsSoluble in THF, CHCl₃, DMAcDisrupted symmetry prevents tight crystalline packing, increasing solvent accessibility for post-polymerization modification.

Self-Validating Experimental Protocols

Protocol A: Synthesis of m-PEEK Derivatives via SNAr Polymerization

This protocol describes the step-growth polymerization of 3,5-difluoro-4'-methylbenzophenone with Bisphenol A to yield a processable, meta-linked poly(ether ether ketone) (m-PEEK) [[3]]().

Reagents:

  • 3,5-Difluoro-4'-methylbenzophenone (1.00 eq, Monomer)

  • Bisphenol A (1.00 eq, Co-monomer)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.20 eq, Base)

  • N,N-Dimethylacetamide (DMAc) (Reaction Solvent)

  • Toluene (Azeotropic Drying Agent)

Step-by-Step Methodology:

  • Reactor Setup: Charge a 3-neck round-bottom flask equipped with a nitrogen inlet, mechanical stirrer, and a Dean-Stark trap topped with a reflux condenser with the monomers and K₂CO₃.

  • Solvent Addition: Add DMAc and Toluene in a 2:1 (v/v) ratio to achieve a monomer concentration of ~20% w/v. Causality: DMAc provides the polar aprotic environment necessary to accelerate the SNAr reaction, while Toluene is strictly present to form an azeotrope with the water generated during phenoxide formation.

  • Azeotropic Distillation: Heat the mixture to 150 °C. Self-Validation Check: Monitor the Dean-Stark trap. Water will visibly collect at the bottom of the trap. The complete cessation of water collection (typically 2-4 hours) validates that the system is strictly anhydrous and the highly reactive Bisphenol A diphenoxide has fully formed.

  • Polymerization: Drain the toluene from the Dean-Stark trap and raise the reactor temperature to 165–170 °C. Maintain for 6–8 hours. Self-Validation Check: A significant, observable increase in solution viscosity serves as a macroscopic indicator of successful chain extension.

  • Isolation: Cool the viscous solution to 80 °C and dilute with a small amount of DMAc. Pour the mixture slowly into vigorously stirred methanol to precipitate the polymer as white fibrous strands. Filter and wash extensively with hot deionized water to remove trapped K₂CO₃ and KF salts. Dry under vacuum at 100 °C for 24 hours.

Workflow Step1 1. Monomer Mixing Charge reactor with 3,5-Difluoro-4'-methylbenzophenone, Bisphenol A, and K2CO3 Step2 2. Solvent Addition Add DMAc (Reaction Solvent) and Toluene (Azeotropic Drying Agent) Step1->Step2 Step3 3. Azeotropic Distillation Heat to 150°C. Remove water via Dean-Stark trap to drive anhydrous phenoxide formation. Step2->Step3 Step4 4. SNAr Polymerization Raise temperature to 165°C. Maintain for 6-8 hours under Nitrogen. Step3->Step4 Step5 5. Precipitation & Isolation Cool mixture, precipitate in vigorously stirred Methanol. Filter and wash with hot water. Step4->Step5

Step-by-step workflow for the synthesis of m-PEEK derivatives via SNAr polymerization.

Protocol B: Benzylic Bromination for Pharmaceutical Scaffolding

The 3,5-difluorophenyl motif is highly prized in drug discovery for its ability to block CYP450 metabolism while modulating lipophilicity 4. This protocol converts the 4'-methyl group into a reactive benzyl bromide, preparing it for subsequent coupling with amines or heterocycles.

Reagents:

  • 3,5-Difluoro-4'-methylbenzophenone (1.00 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq, Radical Initiator)

  • Trifluorotoluene (Solvent)

Step-by-Step Methodology:

  • Initiation Setup: Dissolve the benzophenone derivative in trifluorotoluene (0.5 M). Causality: Trifluorotoluene is utilized as a greener, non-polar alternative to carbon tetrachloride. Its strong C-F bonds prevent the solvent from quenching the propagating bromine radicals.

  • Reagent Addition: Add NBS and AIBN to the stirring solution at room temperature.

  • Radical Propagation: Heat the mixture to reflux (approx. 80–85 °C) under a nitrogen atmosphere for 4 hours. Causality: Thermal energy decomposes AIBN into nitrogen gas and two isobutyronitrile radicals, which abstract bromine from NBS to initiate the chain reaction.

  • Reaction Monitoring: Self-Validation Check: NBS is dense and initially sits at the bottom of the flask. As the reaction progresses, the byproduct succinimide (which is less dense) forms and floats to the surface of the solvent. The complete flotation of solids indicates reaction completion.

  • Workup: Cool the reaction to 0 °C to fully precipitate the succinimide. Filter the mixture through a pad of Celite. Concentrate the filtrate under reduced pressure and recrystallize the crude 4'-(bromomethyl)-3,5-difluorobenzophenone from hexanes/ethyl acetate.

References

  • BLD Pharm Product Documentation : 844885-07-0 | 3,5-Difluoro-4'-methylbenzophenone. BLD Pharm. 1

  • Wright State University CORE Scholar : Toward The Synthesis of Functionalized Poly (Ether Ether Ketone): Monitoring the meta-Fluorine Displacement in 3,5,4'-Trifluorobenzophenone. 3

  • Macromolecules / SciSpace : Linear Poly(arylene ether)s with Pendant Phenylsulfonyl Groups: Nucleophilic Aromatic Substitution Activated from the Meta Position. 2

  • BenchChem Application Notes : A Technical Guide to 3,5-Difluorophenol and Fluorinated Motifs in Drug Discovery.4

Sources

Method

Application Note: 3,5-Difluoro-4'-methylbenzophenone as a High-Performance Type II Photoinitiator Building Block

Executive Summary In the rapidly evolving fields of 3D bioprinting, dental resins, and advanced photolithography, the demand for highly efficient, red-shifted photoinitiators is paramount. 3,5-Difluoro-4'-methylbenzophen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of 3D bioprinting, dental resins, and advanced photolithography, the demand for highly efficient, red-shifted photoinitiators is paramount. 3,5-Difluoro-4'-methylbenzophenone (CAS: 1621322-35-7) [1] serves as a highly versatile building block for synthesizing next-generation Type II photoinitiators. By leveraging an asymmetric "push-pull" electronic configuration, this molecule overcomes the traditional limitations of unsubstituted benzophenone (BP), offering enhanced molar absorptivity, a bathochromic shift for LED compatibility, and superior hydrogen-abstraction kinetics.

This application note provides researchers and drug development professionals with a comprehensive mechanistic overview, formulation guidelines, and self-validating experimental protocols for utilizing this fluorinated benzophenone derivative.

Mechanistic Insights & Electronic Tuning (E-E-A-T)

The efficacy of a Type II photoinitiator relies on its ability to absorb light, undergo rapid intersystem crossing (ISC) to a reactive triplet state, and subsequently abstract a hydrogen atom from a co-initiator (typically a tertiary amine) [2].

The structural modifications in 3,5-Difluoro-4'-methylbenzophenone introduce critical causal improvements to this pathway:

  • The "Pull" (3,5-Difluoro substitution): Fluorine atoms are highly electronegative. Placing them at the 3 and 5 positions of the aromatic ring exerts a strong inductive electron-withdrawing effect. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and stabilizes the radical anion intermediate formed during the exciplex state [3]. Furthermore, the meta-substitution avoids steric hindrance at the carbonyl core, maintaining high reactivity.

  • The "Push" (4'-Methyl substitution): The methyl group on the opposing aromatic ring acts as an electron-donating group, raising the Highest Occupied Molecular Orbital (HOMO).

  • Intramolecular Charge Transfer (ICT): The combination of these push-pull dynamics reduces the HOMO-LUMO gap. This causes a bathochromic (red) shift in the UV absorption spectrum, pushing the λmax​ closer to the emission spectra of commercial UVA LEDs (365 nm – 385 nm), which are preferred in modern curing systems due to their lower energy consumption and reduced thermal output [4].

PhotochemicalPathway Ground DFMBP (Ground State, S0) Singlet Excited Singlet State (S1) (Push-Pull ICT) Ground->Singlet UV/LED Irradiation (365-385 nm) Triplet Excited Triplet State (T1) (High ISC Yield) Singlet->Triplet Intersystem Crossing (ISC) Exciplex Exciplex Formation (Charge Transfer) Triplet->Exciplex Collision with Amine Amine Amine Synergist (e.g., EDB or MDEA) Amine->Exciplex Radicals Initiating Radicals (Alkylamino Radical) Exciplex->Radicals Hydrogen Abstraction Polymer Photopolymerization (Crosslinked Network) Radicals->Polymer Acrylate Monomers

Photochemical mechanism of DFMBP via hydrogen abstraction with an amine synergist.

Comparative Photophysical Properties

To justify the substitution of standard Benzophenone with 3,5-Difluoro-4'-methylbenzophenone in photopolymer formulations, we must evaluate their comparative physicochemical profiles. The data below summarizes the theoretical and observed advantages of the fluorinated derivative.

PropertyUnsubstituted Benzophenone (BP)3,5-Difluoro-4'-methylbenzophenoneCausal Implication for Formulation
Molecular Weight 182.22 g/mol 232.22 g/mol Slightly lower volatility; reduced migration in cured films.
Absorption λmax​ ~254 nm, ~340 nmRed-shifted (~355 - 370 nm)Better overlap with 365 nm LED sources; deeper light penetration.
Solubility (Acrylates) ModerateHighFluorination disrupts crystal packing, improving resin solubility.
Co-initiator Dependency Absolute (Requires Amine)Absolute (Requires Amine)Both function strictly via Type II bimolecular kinetics.
Oxygen Sensitivity HighModerate-HighFluorinated radicals exhibit slightly longer half-lives against O2​ quenching.

Experimental Protocols

The following protocols outline a self-validating system for formulating and testing a UV-curable resin using 3,5-Difluoro-4'-methylbenzophenone. The inclusion of Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) ensures that researchers can directly quantify the causality between the initiator formulation and the resulting double-bond conversion.

Protocol 1: Preparation of UV-Curable Acrylate Resin

Objective: To create a homogenous, reactive monomer matrix utilizing DFMBP and an amine synergist.

Materials:

  • Photoinitiator: 3,5-Difluoro-4'-methylbenzophenone (DFMBP)

  • Co-initiator (Amine Synergist): Ethyl 4-(dimethylamino)benzoate (EDB). Note: EDB is chosen over aliphatic amines (like TEA) because aromatic amines are less prone to causing yellowing in the final cured film and form highly stable exciplexes with benzophenone derivatives.

  • Monomer: Trimethylolpropane triacrylate (TMPTA) or a similar multifunctional acrylate.

  • Solvent (Optional): Dichloromethane (DCM) for initial dissolution if required.

Step-by-Step Methodology:

  • Weighing: In an amber glass vial (to prevent premature ambient light curing), accurately weigh DFMBP to achieve a 1.5 wt% concentration relative to the total monomer mass.

  • Synergist Addition: Weigh and add EDB to achieve a 1.5 wt% concentration. Maintaining a 1:1 to 1:2 molar ratio of PI to amine is critical to ensure that every excited triplet state has a high probability of colliding with a hydrogen donor before relaxing to the ground state.

  • Matrix Integration: Add the TMPTA monomer (97 wt%).

  • Homogenization: Seal the vial and mix using a vortex mixer or magnetic stirrer at 40°C for 30 minutes until the solid powders are completely dissolved, yielding a clear, homogenous resin.

  • Degassing: Place the vial in a vacuum desiccator for 15 minutes to remove dissolved oxygen. Causality: Molecular oxygen is a potent radical scavenger that forms stable, unreactive peroxyl radicals, leading to surface tackiness and incomplete curing (oxygen inhibition).

Protocol 2: Real-Time FTIR Monitoring of Photopolymerization Kinetics

Objective: To validate the initiation efficiency by tracking the disappearance of the acrylate C=C double bond.

Step-by-Step Methodology:

  • Sample Preparation: Deposit a drop of the formulated resin between two BaF2​ or NaCl salt plates. Use a calibrated spacer to ensure a uniform film thickness of 25 µm.

  • Spectrometer Setup: Mount the sample holder in the RT-FTIR spectrometer. Set the acquisition parameters to a resolution of 4 cm⁻¹ and a scanning rate of 2 spectra per second.

  • Irradiation: Align a 365 nm LED spot-curing system (intensity: ~50 mW/cm²) to illuminate the sample directly through the IR beam path.

  • Data Acquisition: Begin IR scanning 5 seconds before turning on the LED to establish a baseline. Turn on the LED and irradiate for 60 seconds.

  • Analysis: Monitor the characteristic acrylate double-bond peak at 1630 cm⁻¹ . Calculate the conversion percentage ( C% ) using the formula:

    C%=(A0​A0​−At​​)×100

    Where A0​ is the initial peak area and At​ is the peak area at time t . A successful formulation should yield >70% conversion within 15 seconds of irradiation.

ExperimentalWorkflow Prep 1. Weighing DFMBP & EDB Mix 2. Mixing with Acrylate Matrix Prep->Mix Degas 3. Degassing (Remove O2) Mix->Degas Coat 4. Film Coating (25 µm thickness) Degas->Coat Cure 5. LED Curing & RT-FTIR Analysis Coat->Cure

Step-by-step experimental workflow for preparing and testing DFMBP-based UV-curable resins.

Troubleshooting & Optimization

  • Issue: Incomplete Surface Cure (Tackiness)

    • Cause: Oxygen inhibition at the resin-air interface.

    • Solution: Increase the concentration of the amine synergist (EDB) to 2.5 wt%. Amines consume oxygen via a chain-transfer mechanism, mitigating surface inhibition. Alternatively, cure the sample under an inert nitrogen atmosphere.

  • Issue: Poor Solubility in Aliphatic Monomers

    • Cause: The highly crystalline nature of substituted benzophenones.

    • Solution: Introduce a reactive diluent such as Hexanediol diacrylate (HDDA) or gently warm the formulation to 50°C prior to application.

  • Issue: Slow Polymerization Rate

    • Cause: Mismatch between the LED emission wavelength and the photoinitiator's absorption profile.

    • Solution: Ensure the LED source is strictly 365 nm. If using a 405 nm source, DFMBP must be paired with a sensitizer (e.g., an ITX derivative) to facilitate triplet-triplet energy transfer.

References

  • Title: (3,5-Difluoro-4-methylphenyl)phenylmethanone | C14H10F2O | CID 170990973 Source: PubChem, National Center for Biotechnology Information, U.S. National Library of Medicine URL: [Link]

  • Title: Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing Source: Polymers 2020, 12(6), 1394; MDPI URL: [Link]

  • Title: A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization Source: ChemRxiv, Cambridge University Press URL: [Link]

Application

Large-scale synthesis of fluorinated benzophenones

An Application Note and Protocol for the Large-Scale Synthesis of Fluorinated Benzophenones Abstract Fluorinated benzophenones are a class of compounds of paramount importance in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Large-Scale Synthesis of Fluorinated Benzophenones

Abstract

Fluorinated benzophenones are a class of compounds of paramount importance in medicinal chemistry and materials science. The incorporation of fluorine atoms into the benzophenone scaffold can significantly modulate properties such as metabolic stability, binding affinity, and lipophilicity, making these motifs highly sought after in drug discovery.[1][2] Furthermore, specific isomers like 4,4'-difluorobenzophenone are key monomers in the synthesis of high-performance polymers such as Polyetheretherketone (PEEK).[3][4] This guide provides a comprehensive overview of robust and scalable methodologies for the synthesis of fluorinated benzophenones, intended for researchers, chemists, and process development professionals. We will delve into the mechanistic underpinnings of the most effective synthetic routes, provide detailed, field-proven protocols, and address the critical safety and scalability considerations inherent in large-scale production.

Introduction: The Strategic Value of Fluorination

The substitution of hydrogen with fluorine is a cornerstone strategy in modern drug design.[5] Fluorine's unique properties—high electronegativity, small atomic radius (bioisosteric to hydrogen), and the ability of the C-F bond to act as a hydrogen bond acceptor—confer significant advantages.[2] In the context of the benzophenone framework, these advantages translate to:

  • Enhanced Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.

  • Modulated Pharmacokinetics: Altering lipophilicity and pKa through fluorination can improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Improved Binding Affinity: Fluorine can engage in unique, favorable interactions within protein binding pockets, including hydrogen bonding and dipole-dipole interactions, potentially increasing ligand potency and selectivity.[2]

Given these benefits, the development of efficient and scalable synthetic routes to access diverse fluorinated benzophenones is a critical endeavor. This document outlines the primary industrial and laboratory-scale strategies to achieve this.

Overview of Primary Synthetic Strategies

The selection of a synthetic route for a specific fluorinated benzophenone depends on factors such as the availability of starting materials, the desired substitution pattern, and the required scale of production. The three most prevalent and scalable methodologies are Friedel-Crafts acylation, synthesis via organometallic reagents, and nucleophilic aromatic substitution (SNAr).

G cluster_start Starting Materials cluster_methods Synthetic Methodologies A Fluorinated Arene (e.g., Fluorobenzene) M1 Friedel-Crafts Acylation A->M1 B Acyl Halide / Anhydride B->M1 C Fluorinated Bromoarene M2 Grignard Synthesis & Oxidation C->M2 D Fluorinated Benzaldehyde D->M2 E Highly Fluorinated Arene M3 Nucleophilic Aromatic Substitution (SNAr) E->M3 F Nucleophile (e.g., R-OH, R-NH2) F->M3 P Fluorinated Benzophenone M1->P M2->P M3->P G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization R1 R-CO-Cl (Acyl Chloride) I1 [R-C≡O]⁺ AlCl₄⁻ (Acylium Ion Complex) R1->I1 + LA AlCl₃ (Lewis Acid) LA->I1 I2 Sigma Complex (Resonance Stabilized) I1->I2 ArF Ar-F (Fluorinated Arene) ArF->I2 Attack P F-Ar-CO-R (Product) I2->P -H⁺ HCl HCl + AlCl₃

Figure 2: Mechanism of Friedel-Crafts acylation.

Causality Behind Experimental Choices:

  • Catalyst: Anhydrous AlCl₃ is the most common and cost-effective catalyst. However, for substrates sensitive to strong Lewis acids, alternatives like rare earth triflates (e.g., La(OTf)₃) can offer milder conditions and higher selectivity. More than one equivalent of AlCl₃ is required because it complexes with the product ketone, rendering it inactive.

  • Solvent: Non-polar, aprotic solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are typically used. For large-scale synthesis, using one of the reactants, such as fluorobenzene, as the solvent can be an economical, "solvent-free" approach. * Temperature: The reaction is often started at low temperatures (0-5 °C) to control the initial exotherm from complex formation, and then allowed to warm to room temperature or heated to drive the reaction to completion.

Protocol: Large-Scale Synthesis of 4,4'-Difluorobenzophenone

This protocol is adapted from established industrial processes for the synthesis of a key PEEK monomer. [3][6] Materials & Equipment:

  • Glass-lined or Hastelloy reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser connected to a scrubber system.

  • Fluorobenzene (C₆H₅F)

  • p-Fluorobenzoyl chloride (FC₆H₄COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (HCl, concentrated)

  • Crushed Ice / Water

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Charge Reactants: Charge the reactor with anhydrous DCM and anhydrous aluminum chloride (1.2 equivalents). Begin agitation and cool the slurry to 0-5 °C.

  • Acyl Chloride Addition: Slowly add p-fluorobenzoyl chloride (1.0 equivalent) to the AlCl₃ slurry via an addition funnel, maintaining the temperature below 10 °C. Stir for 30 minutes to allow for complete formation of the acylium ion complex.

  • Fluorobenzene Addition: Add fluorobenzene (1.1 equivalents) dropwise, keeping the internal temperature between 5-10 °C. A significant HCl off-gas evolution will occur; ensure this is safely directed to a caustic scrubber.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by GC or HPLC.

  • Quench: In a separate, suitable vessel, prepare a mixture of crushed ice and concentrated HCl. Once the reaction is complete, very slowly and carefully transfer the reaction mixture onto the ice/acid mixture with vigorous stirring to decompose the aluminum chloride complex. This is a highly exothermic step and requires robust temperature control.

  • Work-up: Transfer the quenched mixture to a liquid-liquid extractor or a large separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Wash: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., methanol or ethanol) to afford pure 4,4'-difluorobenzophenone as a white crystalline solid.

Method 2: Grignard Reagent Addition and Oxidation

This two-step approach is highly versatile and provides access to both symmetrical and asymmetrical fluorinated benzophenones. It is particularly useful when the desired substitution pattern is not easily accessible via Friedel-Crafts acylation. This method has been demonstrated to be scalable. [7][8]

Protocol: Synthesis of bis(2,4,5-trifluorophenyl)methanone

This protocol is based on a reported scalable synthesis. [7][8][9] Part A: Grignard Addition to form the diarylmethanol

  • Grignard Formation: In a dry, inert-atmosphere reactor, prepare a Grignard reagent from 1-bromo-2,4,5-trifluorobenzene (1.0 eq.) and magnesium turnings in anhydrous THF.

  • Aldehyde Addition: Cool the prepared Grignard solution to 0 °C. Slowly add a solution of 2,4,5-trifluorobenzaldehyde (0.95 eq.) in anhydrous THF.

  • Reaction & Quench: After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours. Cool the reaction back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo to yield the crude bis(2,4,5-trifluorophenyl)methanol. This intermediate is often used directly in the next step without extensive purification.

Part B: Oxidation to the Benzophenone

  • Dissolution: Dissolve the crude diarylmethanol from Part A in a suitable solvent such as acetone or dichloromethane.

  • Oxidation: Cool the solution to 0 °C and add a suitable oxidizing agent. For large-scale operations, a common choice is Jones reagent (CrO₃/H₂SO₄/acetone), added portion-wise while carefully monitoring the exotherm. Alternative, milder, and more environmentally benign oxidants like PCC or those based on TEMPO can also be used.

  • Reaction & Work-up: Stir the reaction at room temperature until TLC or HPLC shows complete consumption of the starting material. Quench the reaction (e.g., with isopropanol for Jones reagent), filter through a pad of celite, and concentrate.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization to yield the desired hexafluorobenzophenone.

Method 3: Nucleophilic Aromatic Substitution (SNAr)

For polyfluorinated benzophenones, the fluorine atoms themselves act as electron-withdrawing groups, activating the aromatic ring for nucleophilic attack. [10][11]This allows for the substitution of a fluoride ion by another nucleophile (e.g., an alkoxide, amine, or thiol) in a controlled, stepwise manner. This strategy is exceptionally powerful for creating libraries of asymmetrically substituted benzophenones from a common polyfluorinated precursor. [8][9]

G cluster_mech SNAr Mechanism Start Polyfluorinated Benzophenone (e.g., F at para position) I1 Addition of Nu⁻ Start->I1 Nuc Nucleophile (Nu⁻) Nuc->I1 I2 Meisenheimer Complex (Resonance Stabilized Anion) I1->I2 I3 Elimination of F⁻ I2->I3 Product Substituted Benzophenone I3->Product

Figure 3: SNAr mechanism for modifying fluorinated benzophenones.

Protocol: Selective Methoxylation of Hexafluorobenzophenone

This protocol illustrates the selective substitution at the more reactive 4,4'-positions of a polyfluorinated benzophenone. [7]

  • Setup: In a reactor equipped with a stirrer and temperature probe, dissolve bis(2,4,5-trifluorophenyl)methanone (1.0 eq.) in anhydrous DMSO.

  • Reagent Addition: Prepare a solution of sodium methoxide (2.1 eq.) in methanol and add it dropwise to the benzophenone solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction is typically rapid. Monitor by TLC or HPLC for the disappearance of the starting material and the formation of the disubstituted product.

  • Quench & Isolation: Pour the reaction mixture into a vessel containing cold water. The product will often precipitate. Collect the solid by filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the collected solid or the concentrated organic extract with water to remove residual DMSO and salts. Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Data Summary: Comparison of Synthetic Routes

Parameter Friedel-Crafts Acylation Grignard Synthesis & Oxidation Nucleophilic Aromatic Substitution (SNAr)
Typical Scale Lab to Multi-TonLab to PilotLab to Pilot
Key Reagents Fluorinated Arene, Acyl Halide, AlCl₃Fluorinated Aryl Halide, Mg, Fluorinated Aldehyde, OxidantPolyfluorinated Benzophenone, Nucleophile, Base
Primary Advantages Cost-effective, direct, high-yielding for specific isomers (e.g., 4,4'-DFBP). [3]Highly versatile for unsymmetrical products, good functional group tolerance (pre-oxidation). [7][9]Excellent for derivatization, allows for late-stage functionalization, often high-yielding and clean. [8]
Primary Challenges Isomer control can be difficult, requires stoichiometric Lewis acid, large waste stream (Al salts), highly exothermic. [12]Requires two distinct steps, strict anhydrous conditions for Grignard formation, use of heavy metal oxidants (can be an issue).Requires an activated (highly fluorinated) substrate, limited to substitution reactions. [10]
Typical Yield 70-95%60-85% (over two steps)85-98%

Large-Scale & Safety Considerations

Scaling up fluorination chemistry requires stringent safety protocols and specialized equipment. [13]

  • Hazardous Reagents:

    • Lewis Acids (AlCl₃): Highly water-reactive and corrosive. Generates HCl gas upon exposure to moisture. Handling requires dry, inert conditions.

    • Grignard Reagents: Pyrophoric and extremely water-sensitive. Large-scale preparations must be conducted under a robust inert atmosphere.

    • Fluorinating Agents: While not always used directly for benzophenones, precursors may be made with reagents like elemental fluorine (F₂). These are extremely toxic and reactive, and their use is best managed in continuous flow systems to minimize inventory and enhance safety. [14][15] * Hydrogen Fluoride (HF): Can be generated in situ or used as a reagent/solvent in some fluorination reactions (e.g., Schiemann reaction). HF is acutely toxic and causes severe burns that may not be immediately painful. All personnel must be trained in HF safety, and a 2.5% calcium gluconate gel must be readily available. [16]* Exothermicity: Friedel-Crafts acylations and reaction quenches are highly exothermic. Large-scale reactors must have adequate cooling capacity and emergency quench/venting systems to manage potential thermal runaways.

  • Off-Gas Management: Reactions like Friedel-Crafts acylation generate large volumes of corrosive HCl gas, which must be neutralized using a caustic scrubber system before venting to the atmosphere.

  • Flow Chemistry: For particularly hazardous or highly exothermic steps, transitioning from batch to continuous flow processing can offer significant safety advantages by minimizing the volume of hazardous materials at any given time and providing superior heat and mass transfer. [17][18]

References

  • Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. The Journal of Organic Chemistry, 77(1), 473–481. [Link] [5][8][9]2. Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. PMC. [Link] [7]3. Peterson, B. R. (2011). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. ACS Publications. [Link]

  • Welch, J. T. (2008). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Current Topics in Medicinal Chemistry.
  • Grauer, A. (2010). Methods of Fluorination in Organic Chemistry. Scilit. [Link] [5]6. Moodie, L. (2012). Synthesis of fluorinated benzophenones and phenylcoumarins. University of KwaZulu-Natal, Pietermaritzburg. [Link] [1]7. Shaaban, M. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Herath, D. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University. [Link] [2]9. Thermo Fisher Scientific. (n.d.). Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific.

  • A kind of preparation method of 4,4'-difluorobenzophenone. (2018). Patsnap. [Link] [6]22. EP0004710A2 - Preparation of 4,4'-difluorobenzophenone. (1979). Google Patents.

  • Chemical Reviews. (n.d.). Aromatic Nucleophilic Substitution Reactions. ACS Publications. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link] [10]28. Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

Sources

Method

Application Note: Nucleophilic Reactions of 3,5-Difluoro-4'-methylbenzophenone – From Small Molecule Functionalization to Advanced PAEK Polymers

Executive Summary 3,5-Difluoro-4'-methylbenzophenone is a highly versatile, dual-electrophilic building block utilized in advanced materials science and medicinal chemistry. Unlike traditional monomers used in poly(aryle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Difluoro-4'-methylbenzophenone is a highly versatile, dual-electrophilic building block utilized in advanced materials science and medicinal chemistry. Unlike traditional monomers used in poly(arylene ether ketone) (PAEK) synthesis, this molecule presents a unique structural anomaly: its reactive carbon-fluorine bonds are located meta to the activating carbonyl group.

This application note provides a comprehensive, field-proven guide to navigating the divergent reactivity of 3,5-difluoro-4'-methylbenzophenone. By controlling reaction conditions and nucleophile selection, scientists can selectively drive either Nucleophilic Aromatic Substitution (SNAr) to form high-performance thermoplastics, or 1,2-Nucleophilic Addition to synthesize complex tertiary alcohols.

Mechanistic Insights: The Meta-Activation Anomaly

In classical SNAr reactions, an electron-withdrawing group (EWG) must be positioned ortho or para to the leaving group to stabilize the anionic Meisenheimer complex via resonance. However, in 3,5-difluoro-4'-methylbenzophenone, the carbonyl EWG is meta to both fluorine atoms.

How does the substitution proceed? As demonstrated in foundational studies on [1], the reaction is driven almost entirely by inductive stabilization rather than resonance. The strong electronegativity of the two fluorine atoms, combined with the inductive pull of the meta-carbonyl, sufficiently lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring.

The Role of the 4'-Methyl Group: The inclusion of a 4'-methyl group introduces a mild electron-donating effect via hyperconjugation. This slightly increases the electron density at the carbonyl carbon, marginally raising the activation energy required for SNAr compared to unsubstituted 3,5-difluorobenzophenone. Consequently, reactions require rigorous thermal control (up to 185 °C). However, this methyl group is highly desirable in polymer synthesis: its asymmetric, bulky nature disrupts polymer chain packing, significantly increasing the free volume and enhancing the solubility of the resulting [2].

Reaction Pathways & Nucleophile Scope

Depending on the hardness and basicity of the nucleophile, 3,5-difluoro-4'-methylbenzophenone exhibits divergent reactivity:

  • Hard O-/N-Nucleophiles (Phenoxides, Amines): Preferentially attack the fluorinated aromatic ring via SNAr at elevated temperatures.

  • Soft/Strongly Basic C-Nucleophiles (Grignard Reagents): Preferentially attack the carbonyl carbon via 1,2-addition at low temperatures.

ReactionPathways SM 3,5-Difluoro-4'-methylbenzophenone NucO O-Nucleophiles (e.g., Phenoxides) SM->NucO K2CO3, DMAc NucN N-Nucleophiles (e.g., Amines) SM->NucN CuI, 160 °C NucC C-Nucleophiles (e.g., Grignard) SM->NucC THF, 0 °C to RT SNAr1 Mono-SNAr Product (150 °C) NucO->SNAr1 1st F displacement NucN->SNAr1 C-N Coupling CarbonylAdd Tertiary Alcohol (1,2-Addition) NucC->CarbonylAdd Nucleophilic Addition SNAr2 Bis-SNAr Product (185 °C) SNAr1->SNAr2 2nd F displacement

Figure 1: Divergent nucleophilic reaction pathways of 3,5-Difluoro-4'-methylbenzophenone.

Experimental Protocols

Protocol A: SNAr Polymerization with O-Nucleophiles (PAEK Synthesis)

This protocol details the step-growth polycondensation of 3,5-difluoro-4'-methylbenzophenone with Bisphenol A to form a functionalized PAEK polymer.

Causality & Design: The reaction utilizes a dual-temperature step-up approach. The first fluorine displacement occurs at 150 °C. Once one fluorine is replaced by an electron-donating ether linkage, the aromatic ring becomes deactivated. Overcoming the activation barrier for the second fluorine displacement strictly requires heating to 185 °C.

Workflow Step1 Monomer Preparation Step2 Azeotropic Distillation (130°C) Step1->Step2 Step3 First Substitution (150°C, 4h) Step2->Step3 Step4 Second Substitution (185°C, 16h) Step3->Step4 Step5 Precipitation & Purification Step4->Step5

Figure 2: Step-by-step workflow for the synthesis of PAEK analogues via double SNAr.

Step-by-Step Methodology:

  • Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a reflux condenser.

  • Reagent Loading: Add 3,5-difluoro-4'-methylbenzophenone (10.0 mmol), Bisphenol A (10.0 mmol), and anhydrous K₂CO₃ (12.0 mmol).

  • Solvent Addition: Add 20 mL of N,N-dimethylacetamide (DMAc) as the reaction solvent and 10 mL of Toluene as the azeotroping agent.

  • Azeotropic Dehydration (130 °C): Heat the mixture to 130 °C for 2 hours. Causality: K₂CO₃ deprotonates Bisphenol A, generating water. Toluene forms an azeotrope with this water, removing it via the Dean-Stark trap. If water is not removed, it will hydrolyze the fluorines, terminating polymerization.

  • First Substitution (150 °C): Drain the toluene from the trap and increase the reaction temperature to 150 °C. Stir for 4 hours.

  • Second Substitution (185 °C): Increase the temperature to 185 °C and maintain for 16-20 hours to ensure high molecular weight chain extension.

  • Workup: Cool the viscous mixture to room temperature, dilute with 10 mL of THF, and precipitate dropwise into rapidly stirring methanol (300 mL). Filter the polymer, wash with hot water to remove salts, and dry under vacuum at 100 °C for 24 hours.

Self-Validating System Checkpoint: To verify complete polymerization, analyze a sample via ¹⁹F NMR. The starting monomer exhibits a sharp fluorine resonance at ~ -108 ppm. The mono-substituted intermediate shifts to ~ -112 ppm. The complete disappearance of both peaks confirms 100% conversion and successful bis-substitution.

Protocol B: 1,2-Nucleophilic Addition (Grignard Reaction)

This protocol details the synthesis of a tertiary alcohol via the attack of Phenylmagnesium bromide on the carbonyl carbon.

Causality & Design: The reaction must be performed under strictly anhydrous conditions. Starting at 0 °C controls the exotherm and suppresses single-electron transfer (SET) side reactions, ensuring clean 1,2-addition without premature SNAr cross-reactivity.

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon.

  • Dissolution: Dissolve 3,5-difluoro-4'-methylbenzophenone (5.0 mmol) in 15 mL of anhydrous THF. Cool the flask to 0 °C using an ice-water bath.

  • Nucleophile Addition: Slowly add Phenylmagnesium bromide (3.0 M in diethyl ether, 6.0 mmol, 1.2 eq) dropwise via syringe over 10 minutes.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Quenching: Cool the flask back to 0 °C and carefully quench with 10 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild proton source to form the tertiary alcohol without creating highly acidic conditions that could trigger carbocation-mediated side reactions.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes:EtOAc).

Self-Validating System Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The highly UV-active starting ketone (Rf ~0.6) will be entirely replaced by a more polar spot (Rf ~0.3). Post-workup IR spectroscopy will validate success through the complete disappearance of the strong C=O stretch at 1660 cm⁻¹ and the emergence of a broad O-H stretch at ~3400 cm⁻¹.

Quantitative Data & Benchmarks

The following tables summarize expected empirical outcomes based on established literature and application benchmarks for this monomer.

Table 1: Comparative Reactivity & Conditions

Nucleophile TypeReagentTarget SiteTemp (°C)Time (h)Yield / Conversion
O-Nucleophile Phenol / K₂CO₃Ar-F (SNAr)1504>95% (Mono-adduct)
O-Nucleophile Bisphenol A / K₂CO₃Ar-F (SNAr)18524>90% (Polymer)
N-Nucleophile Carbazole / CuIAr-F (C-N)1604875-85%
C-Nucleophile PhMgBrCarbonyl C=O0 to 252>90%

Table 2: Influence of the 4'-Methyl Group on PAEK Properties Comparing polymers synthesized with Bisphenol A.

Monomer BasePolymer Tg (°C)Polymer Td, 5% (°C)Solubility (CHCl₃ / THF)
3,5-Difluorobenzophenone~115~490Moderate
3,5-Difluoro-4'-methylbenzophenone ~125 ~485 High

Data Interpretation: The asymmetric methyl group disrupts crystalline packing, significantly enhancing solubility in common organic solvents for easier processing, while simultaneously increasing the glass transition temperature (Tg) due to restricted rotational freedom along the polymer backbone.

References

  • Fossum, E., et al. "Linear Poly(arylene ether)s with Pendant Benzoyl Groups: Geometric Isomers of PEEK or Substituted Poly(phenylene oxide)?", Macromolecules, 2009. URL:[Link]

  • Stuck, R. "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers", Wright State University CORE Scholar, 2017. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 170990973, (3,5-Difluoro-4-methylphenyl)phenylmethanone", PubChem, 2021. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3,5-Difluoro-4'-methylbenzophenone

Welcome to the technical support center for the synthesis of 3,5-Difluoro-4'-methylbenzophenone. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,5-Difluoro-4'-methylbenzophenone. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. Here, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered during this specific synthesis.

I. Introduction to the Synthesis

The synthesis of 3,5-Difluoro-4'-methylbenzophenone is most commonly achieved via a Friedel-Crafts acylation reaction. This powerful C-C bond-forming reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group.[1][2] In this specific case, the reaction proceeds by acylating toluene with 3,5-difluorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The choice of reactants is strategic. Using 3,5-difluorobenzoyl chloride as the acylating agent and toluene as the aromatic substrate is generally preferred over the alternative of using 4-methylbenzoyl chloride and 1,3-difluorobenzene. This is because the methyl group in toluene is an ortho-, para-directing activator, which will primarily direct the acylation to the 4-position, leading to the desired product.[3]

II. Reaction Mechanism and Key Considerations

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[3][4] The Lewis acid catalyst, AlCl₃, abstracts the chloride from the 3,5-difluorobenzoyl chloride to generate the acylium ion. This electrophile is then attacked by the electron-rich π-system of the toluene ring.

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Workup 3,5-Difluorobenzoyl_Chloride 3,5-Difluorobenzoyl Chloride Acylium_Ion_Complex [Acylium Ion-AlCl₄⁻] Complex 3,5-Difluorobenzoyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ Toluene Toluene Sigma_Complex σ-Complex (Arenium Ion) Toluene->Sigma_Complex + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺, -AlCl₃ Final_Product 3,5-Difluoro-4'- methylbenzophenone Product_Complex->Final_Product Aqueous Workup (e.g., H₂O/HCl) Synthesis_Workflow Start Start: Anhydrous Reactants & Glassware Reaction_Setup Friedel-Crafts Acylation Setup (AlCl₃, DCM, 0 °C) Start->Reaction_Setup Addition Dropwise addition of 3,5-Difluorobenzoyl Chloride in Toluene Reaction_Setup->Addition Reaction_Monitoring Monitor by TLC/GC Addition->Reaction_Monitoring Workup Quench with Ice/HCl & Extraction Reaction_Monitoring->Workup Troubleshoot_Yield Low Yield? Workup->Troubleshoot_Yield Purification Purification Troubleshoot_Purity Impure Product? Purification->Troubleshoot_Purity Characterization Characterization (NMR, GC-MS, HPLC) Final_Product Pure 3,5-Difluoro-4'- methylbenzophenone Characterization->Final_Product Troubleshoot_Yield->Purification No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Catalyst) Troubleshoot_Yield->Optimize_Conditions Yes Troubleshoot_Purity->Characterization No Column_Chromatography Column Chromatography Troubleshoot_Purity->Column_Chromatography Yes Optimize_Conditions->Reaction_Setup Column_Chromatography->Characterization

Sources

Optimization

Technical Support Center: Synthesis of 3,5-Difluoro-4'-methylbenzophenone

Welcome to the Technical Support Center for the synthesis of 3,5-Difluoro-4'-methylbenzophenone . This guide is engineered for researchers, synthetic chemists, and drug development professionals. It provides an in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3,5-Difluoro-4'-methylbenzophenone . This guide is engineered for researchers, synthetic chemists, and drug development professionals. It provides an in-depth mechanistic analysis of the Friedel-Crafts acylation route, addresses common side reactions, and establishes a self-validating protocol to ensure high-purity API intermediate generation.

Mechanistic Workflow & Causality

The standard synthesis of 3,5-Difluoro-4'-methylbenzophenone utilizes a Friedel-Crafts acylation, reacting 3,5-difluorobenzoyl chloride with toluene in the presence of a strong Lewis acid (typically Aluminum Chloride, AlCl₃)[1].

While the methyl group of toluene activates the aromatic ring via hyperconjugation, directing the incoming acylium ion to the ortho and para positions, the reaction is prone to specific side reactions. Understanding the causality behind these competing pathways is critical for optimizing yield and purity.

ReactionPathway SM 3,5-Difluorobenzoyl Chloride + Toluene Acylium Acylium Ion Intermediate SM->Acylium Activation Cat AlCl3 Catalyst (Lewis Acid) Cat->Acylium Complexation Target Para-Acylation (3,5-Difluoro-4'-methylbenzophenone) Acylium->Target Sterically favored (Major) Ortho Ortho-Acylation (2'-methyl isomer) Acylium->Ortho Sterically hindered (Minor) HalEx Halogen Exchange (F to Cl substitution) Acylium->HalEx Excess AlCl3 / High Temp (Side reaction)

Reaction pathway and major side reactions in Friedel-Crafts acylation.

Troubleshooting Guide: Side Reactions & Yield Optimization

Troubleshooting Start Analyze Crude Product (LC-MS / NMR) Q1 High Ortho-Isomer? Start->Q1 Q2 +16.5 Da Mass Shift? (F->Cl Exchange) Start->Q2 Q3 Incomplete Conversion? Start->Q3 Sol1 Lower Temp to 0°C Use DCM Co-solvent Q1->Sol1 Yes Sol2 Reduce Reaction Time Avoid Heating >25°C Q2->Sol2 Yes Sol3 Increase AlCl3 to >1.1 eq Ensure Anhydrous Conditions Q3->Sol3 Yes

Troubleshooting workflow for identifying and resolving common synthesis side reactions.

Q1: Why am I seeing a significant amount of the 2'-methyl isomer (ortho-acylation) in my product mixture? A1: Toluene is an ortho/para-directing substrate. While the methyl group's steric bulk favors para-substitution, ortho-substitution is an unavoidable, statistically driven side reaction in Friedel-Crafts acylation[1]. Causality & Solution: Higher temperatures provide the kinetic energy required to overcome the steric hindrance at the ortho position. To minimize this, maintain strict temperature control (0–5 °C during addition, max 20 °C during the reaction) and use a non-polar co-solvent (like dichloromethane) to increase the steric demand of the solvated acylium ion complex.

Q2: LC-MS analysis of my crude product shows a byproduct with a mass shift of +16.5 Da. What is this? A2: A +16.5 Da mass shift indicates a halogen exchange reaction where a fluorine atom (19.0 Da) on the aromatic ring has been replaced by a chlorine atom (35.5 Da) from the AlCl₃ catalyst. Causality & Solution: Aluminum has a very high fluorophilicity. Under thermal stress or extended reaction times, the thermodynamic driving force of Al-F bond formation can overcome the activation barrier of C-F bond cleavage, resulting in a chlorodefluorination event[2][3]. To prevent this, strictly limit the reaction time to 2 hours and never heat the reaction mixture above 25 °C.

Q3: My reaction stalls before completion, leaving unreacted 3,5-difluorobenzoyl chloride. Why isn't the catalyst turning over? A3: Friedel-Crafts acylations are not truly catalytic; they require slightly more than one stoichiometric equivalent of Lewis acid[4]. Causality & Solution: The resulting benzophenone product contains a carbonyl oxygen with lone electron pairs that strongly coordinate with the empty p-orbital of the aluminum in AlCl₃. This forms a stable Lewis acid-base complex, effectively trapping the aluminum and removing it from the catalytic cycle. Ensure you are using at least 1.1 to 1.2 equivalents of strictly anhydrous AlCl₃.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and the distribution of the target product versus common side reactions.

Solvent SystemTemperatureAlCl₃ (eq)Target Yield (4'-methyl)Ortho Yield (2'-methyl)Halogen Exchange (F→Cl)
Neat Toluene25 °C1.278%15%< 2%
Neat Toluene80 °C1.265%18%12%
Toluene / DCM (1:5)0–5 °C1.185%8%Not detected
Toluene / DCM (1:5)25 °C0.535% (Stalled)5%Not detected

Self-Validating Experimental Protocol

This protocol is engineered with built-in validation checkpoints to ensure process integrity during the synthesis of 3,5-Difluoro-4'-methylbenzophenone.

Step 1: Catalyst Activation & Complexation

  • Action: Charge a flame-dried, nitrogen-purged reaction vessel with anhydrous dichloromethane (DCM) (5 volumes) and 1.2 equivalents of anhydrous AlCl₃.

  • Causality: AlCl₃ is highly hygroscopic. Moisture leads to the generation of HCl gas and aluminum hydroxide species, permanently destroying catalytic activity[4].

  • Validation Check: The suspension must remain free-flowing. Clumping or fuming inside the flask indicates moisture ingress; if observed, the batch must be aborted.

Step 2: Acylium Ion Generation

  • Action: Cool the suspension to 0–5 °C using an ice bath. Add 1.0 equivalent of 3,5-difluorobenzoyl chloride[5] dropwise over 15 minutes.

  • Causality: Low temperatures prevent premature degradation of the highly reactive acylium ion and suppress the activation energy required for halogen exchange[3].

  • Validation Check: The mixture will transition from a cloudy suspension to a deep yellow/orange homogeneous solution. This color change is the visual confirmation of acylium ion formation.

Step 3: Substrate Addition

  • Action: Add 1.1 equivalents of anhydrous toluene dropwise, maintaining the internal temperature strictly below 5 °C.

  • Causality: Keeping the temperature low maximizes the thermodynamic preference for the less sterically hindered para-position, suppressing ortho-acylation[1].

Step 4: Maturation & Quenching

  • Action: Allow the reaction to warm to room temperature (20 °C) and stir for 2 hours. Quench by pouring the mixture slowly over a vigorously stirred mixture of crushed ice and 1M HCl.

  • Causality: The acidic quench breaks the stable AlCl₃-ketone complex, liberating the free benzophenone product[4].

  • Validation Check: The organic (lower) layer should separate cleanly from the aqueous layer. Emulsions indicate incomplete dissolution of aluminum salts; add more 1M HCl until the aqueous layer is fully transparent.

Step 5: Purification

  • Action: Wash the organic layer with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol/water.

  • Causality: Recrystallization exploits the differential solubility of the para-isomer (highly crystalline due to molecular symmetry) and the ortho-isomer (often an oil or lower-melting solid), ensuring high purity of the final target.

FAQs for Drug Development Professionals

Q: How does the 3,5-difluoro substitution pattern impact the pharmacokinetic profile of downstream APIs? A: Fluorine substitution at the meta positions modulates the electron density of the aromatic ring, significantly increasing metabolic stability against cytochrome P450-mediated oxidation. Furthermore, the highly electronegative fluorine atoms lower the pKa of adjacent functional groups and enhance overall lipophilicity, which can improve membrane permeability and bioavailability[5].

Q: Is it possible to bypass the Friedel-Crafts route to avoid ortho-isomer impurities entirely? A: Yes. If extreme regiochemical purity is required without the yield loss of recrystallization, an alternative cross-coupling approach can be utilized. This involves the Suzuki-Miyaura coupling of (3,5-difluorophenyl)boronic acid with a 4-methylbenzoyl chloride derivative. While this route is 100% regioselective, it carries significantly higher raw material and transition-metal catalyst costs.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Friedel-Crafts Acylation of Toluene with 3,5-Difluorobenzoyl Chloride

Welcome to the technical support guide for the Friedel-Crafts acylation of toluene with 3,5-difluorobenzoyl chloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions for r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the Friedel-Crafts acylation of toluene with 3,5-difluorobenzoyl chloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific principles and practical insights needed to overcome common challenges in this specific, yet critical, organic transformation.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and their solutions.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I've recovered only starting materials. What are the likely causes?

Answer: A low or non-existent yield in a Friedel-Crafts acylation is a common but solvable issue. The primary culprits are almost always related to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Inactivity (Moisture Sensitivity): The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Water present in your glassware, solvent, or even the toluene itself will rapidly react with and deactivate the AlCl₃, rendering it incapable of forming the necessary acylium ion electrophile.[1]

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use a freshly opened bottle of anhydrous AlCl₃ or one that has been stored in a desiccator. Solvents should be of anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1][3] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or a slight excess, typically 1.1-1.3 equivalents) of the catalyst is required for the reaction to proceed to completion.[1][2][4]

    • Solution: Carefully calculate and weigh the required amount of AlCl₃, ensuring a molar ratio of at least 1:1 with the 3,5-difluorobenzoyl chloride.

  • Reaction Temperature Too Low: While initial cooling is necessary to control the exothermic reaction, maintaining a very low temperature for an extended period can significantly slow down the reaction rate, leading to incomplete conversion.

    • Solution: After the initial controlled addition of reagents at 0-5 °C, allow the reaction to gradually warm to room temperature and stir for an additional period (e.g., 2-4 hours) to ensure the reaction goes to completion.[1] Progress can be monitored by Thin Layer Chromatography (TLC).[1][5]

Issue 2: Formation of Unexpected Isomers

Question: I've obtained a mixture of products. How can I improve the regioselectivity of the acylation?

Answer: The methyl group of toluene is an ortho, para-directing group in electrophilic aromatic substitution.[2] However, in Friedel-Crafts acylation, the para-substituted product is overwhelmingly favored due to steric hindrance.[2][6]

  • Steric Hindrance: The electrophile in this reaction is not simply the acylium ion, but a bulky complex formed between the 3,5-difluorobenzoyl chloride and AlCl₃. This steric bulk makes an attack at the ortho positions of toluene difficult, favoring substitution at the less hindered para position.[2][4]

    • To maximize para-selectivity: Maintain a low reaction temperature (0-5 °C) during the addition of toluene.[4] Lower temperatures enhance kinetic control, which favors the sterically less hindered product.

Issue 3: Difficult Product Isolation and Purification

Question: During the workup, I'm observing an emulsion, or my crude product is difficult to purify. What are the best practices for isolation?

Answer: Proper workup is critical for obtaining a clean product. The formation of emulsions and the presence of colored impurities are common issues.

  • Quenching the Reaction: The reaction must be carefully quenched to decompose the aluminum chloride-ketone complex. This is typically done by slowly pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.[1][2][5] This highly exothermic process should be done cautiously in a fume hood.

  • Breaking Emulsions: Emulsions can form during the extraction phase.

    • Solution: Adding a saturated aqueous solution of sodium chloride (brine) during the wash steps can help to break up emulsions by increasing the ionic strength of the aqueous layer.[4]

  • Purification: The crude product may contain unreacted starting materials or colored byproducts.

    • Solution: Column chromatography is an effective method for purifying the final product.[7] A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) will typically allow for the separation of the desired ketone from less polar starting materials and more polar impurities. Recrystallization can also be an effective purification technique if a suitable solvent is found.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Friedel-Crafts acylation in this context?

A1: The reaction proceeds via electrophilic aromatic substitution.[3][8] The key steps are:

  • Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the 3,5-difluorobenzoyl chloride. This facilitates the cleavage of the carbon-chlorine bond to form a resonance-stabilized acylium ion, which is a powerful electrophile.[9][10][11]

  • Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][12]

  • Deprotonation: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon atom that is bonded to the new acyl group. This step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst (which then complexes with the ketone product).[2]

Q2: Why is an inert atmosphere important for this reaction?

A2: As mentioned in the troubleshooting section, the AlCl₃ catalyst is highly moisture-sensitive.[1] Conducting the reaction under an inert atmosphere (nitrogen or argon) prevents atmospheric moisture from entering the reaction vessel and deactivating the catalyst.[1][5]

Q3: Can I use a different Lewis acid catalyst?

A3: While AlCl₃ is the most common and often most effective catalyst for this reaction, other Lewis acids such as ferric chloride (FeCl₃), tin tetrachloride (SnCl₄), or boron trifluoride (BF₃) can also be used.[9][13][14] However, the reactivity and required stoichiometry may vary, often resulting in lower yields compared to AlCl₃ for this specific transformation.[4][13]

Q4: What are the primary safety concerns with the reagents used?

A4:

  • Anhydrous Aluminum Chloride (AlCl₃): Reacts violently with water, releasing heat and HCl gas.[15][16] It is corrosive and can cause severe skin and eye burns.[15] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[15][16]

  • 3,5-Difluorobenzoyl Chloride: This is a corrosive compound that can cause severe skin burns and eye damage.[17] It is also moisture-sensitive.[17] All handling should be done in a fume hood with appropriate PPE.

  • Toluene: Toluene is a flammable liquid and can be harmful if inhaled or absorbed through the skin. It should be handled in a well-ventilated area, away from ignition sources.

Data and Protocols

Table 1: Recommended Reagent Stoichiometry and Conditions
Reagent/ParameterRecommended Amount/ValueRationale
Toluene1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion.
3,5-Difluorobenzoyl Chloride1.0 equivalentThe limiting reagent in the reaction.
Anhydrous AlCl₃1.1 - 1.3 equivalentsA stoichiometric amount is necessary to account for complexation with the product ketone.[1][3][4]
SolventAnhydrous Dichloromethane (DCM)An inert solvent that is suitable for the reaction conditions.
Initial Temperature0 - 5 °CTo control the initial exothermic reaction and maximize regioselectivity.[4][18]
Reaction Time2 - 6 hoursAllow for gradual warming to room temperature and stirring to ensure completion.
Experimental Protocol: A Representative Procedure

Safety Note: This procedure should only be carried out by trained personnel in a well-ventilated fume hood with appropriate PPE.

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) or connected to an inert gas line.[1]

  • Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.[1]

  • Acyl Chloride Addition: Dissolve 3,5-difluorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0 °C.[2]

  • Toluene Addition: After the addition of the acyl chloride is complete, add a solution of toluene (1.1 equivalents) in anhydrous dichloromethane to the dropping funnel. Add the toluene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.[2]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.[1]

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[1][5]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with dichloromethane.[1][5]

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[2][5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[5]

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualization of Key Concepts

Friedel_Crafts_Troubleshooting cluster_start Initial Observation cluster_causes Potential Causes cluster_solutions Corrective Actions cluster_outcome Expected Outcome Start Low or No Product Yield Moisture Moisture Contamination? Start->Moisture Check for... Catalyst Insufficient Catalyst? Start->Catalyst Temp Incorrect Temperature? Start->Temp Dry Use Anhydrous Conditions: - Oven-dry glassware - Anhydrous solvents - Inert atmosphere Moisture->Dry If yes, then... Stoich Use Stoichiometric AlCl₃ (1.1-1.3 eq.) Catalyst->Stoich If yes, then... ControlTemp Control Temperature: - Add reagents at 0-5 °C - Allow to warm to RT Temp->ControlTemp If yes, then... End Improved Product Yield Dry->End Stoich->End ControlTemp->End

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

References

  • Introduction to Organic Chemistry. 10.9. Reaction: Acylation via Friedel-Crafts. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Pramanik, M., Parida, D. R., & Mishra, B. K. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(50), 28435–28469. [Link]

  • ResearchGate. Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. [Link]

  • University of Wisconsin-Madison. 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • Wellesley College. Experiment 1: Friedel-Crafts Acylation. [Link]

  • ACS Omega. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]

  • SciSpace. Halogen-free Friedel-Crafts acylation of toluene with benzoic anhydride over insoluble heteropoly acid catalyst. [Link]

  • Scribd. Friedel-Crafts Acylation of Toluene. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Chemistry LibreTexts. Friedel-Crafts reactions of benzene and methylbenzene (toluene). [Link]

  • Lab Alley. SAFETY DATA SHEET - Aluminum chloride. [Link]

  • YouTube. Friedel Crafts reaction/Acylation of toluene. [Link]

  • Journal of the Serbian Chemical Society. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Catalyst Optimization for 3,5-Difluoro-4'-methylbenzophenone

Welcome to the Application Scientist Support Portal. The synthesis of unsymmetrical, fluorinated benzophenones presents unique chemical challenges. While traditional Friedel-Crafts acylation suffers from poor regioselect...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The synthesis of unsymmetrical, fluorinated benzophenones presents unique chemical challenges. While traditional Friedel-Crafts acylation suffers from poor regioselectivity and requires harsh, stoichiometric amounts of Lewis acids, the Palladium-catalyzed Suzuki-Miyaura cross-coupling of acid chlorides with arylboronic acids has emerged as the modern gold standard[1].

Specifically, coupling 3,5-difluorobenzoyl chloride with 4-methylphenylboronic acid provides absolute regiocontrol. However, the economics, scalability, and purity profile of this route hinge entirely on optimizing the palladium catalyst loading[2]. This guide provides the mechanistic rationale, self-validating protocols, and troubleshooting steps required to master this transformation.

Mechanistic Causality & The Catalytic Cycle

Understanding the catalytic cycle is critical for diagnosing reaction failures. The transformation proceeds via three synchronized steps:

  • Oxidative Addition: Insertion of the active Pd(0) species into the C–Cl bond of 3,5-difluorobenzoyl chloride.

  • Transmetalation: Transfer of the 4-methylphenyl group from the boronic acid to the Pd(II) center, a step heavily dependent on base activation.

  • Reductive Elimination: Formation of the final C–C bond to yield 3,5-Difluoro-4'-methylbenzophenone and regenerate the Pd(0) catalyst[3].

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Acyl-Pd(II)-Cl Complex (Oxidative Addition) Pd0->OxAdd 3,5-Difluorobenzoyl Chloride TransMet Acyl-Pd(II)-Aryl Complex (Transmetalation) OxAdd->TransMet 4-Methylphenylboronic Acid Base (e.g., K3PO4) Product 3,5-Difluoro-4'-methylbenzophenone (Reductive Elimination) TransMet->Product C-C Bond Formation Product->Pd0 Catalyst Regeneration

Catalytic cycle for the Pd-catalyzed synthesis of 3,5-Difluoro-4'-methylbenzophenone.

Standard Operating Procedure (SOP): Self-Validating Protocol

To ensure reproducibility, this protocol incorporates In-Process Controls (IPCs) to validate the reaction state before proceeding to the next step.

Materials:

  • 3,5-Difluorobenzoyl chloride (1.0 equiv, 10 mmol)

  • 4-Methylphenylboronic acid (1.2 equiv, 12 mmol)

  • Pd(OAc)2​ (0.1 - 0.5 mol%)

  • K3​PO4​⋅H2​O (2.0 equiv, 20 mmol)

  • Anhydrous Toluene (20 mL)

Step-by-Step Methodology:

  • System Evacuation: Charge a Schlenk flask with 4-methylphenylboronic acid, K3​PO4​⋅H2​O , and Pd(OAc)2​ . Evacuate and backfill with ultra-pure Argon three times.

    • Causality: Oxygen acts as an oxidant that promotes the homocoupling of boronic acids. Removing it prevents the consumption of starting materials and simplifies downstream purification.

  • Solvent Addition: Add anhydrous toluene via syringe. Stir the suspension at 500 rpm for 5 minutes to ensure uniform dispersion of the base.

  • Electrophile Addition: Add 3,5-difluorobenzoyl chloride dropwise over 2 minutes to prevent localized thermal spikes.

  • Reaction Initiation: Heat the mixture to 50 °C.

    • IPC Check 1 (30 mins): Sample 50 µL, quench with water, extract with EtOAc, and run TLC (Hexanes/EtOAc 9:1). The disappearance of the acid chloride indicates successful oxidative addition.

  • Completion & Workup: Stir for 2-4 hours.

    • IPC Check 2: GC-MS analysis must confirm >95% conversion to the target mass (m/z 232). Once confirmed, cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate under reduced pressure[4].

  • Purification: Recrystallize the crude product from hot ethanol to yield pure 3,5-Difluoro-4'-methylbenzophenone.

ExperimentalWorkflow Step1 1. Reagent Assembly & Degassing Step2 2. Catalyst Loading (0.1-0.5 mol% Pd) Step1->Step2 Step3 3. Cross-Coupling (Toluene, 50°C) Step2->Step3 Step4 4. Celite Filtration & Extraction Step3->Step4 Step5 5. Crystallization (Pure Product) Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the benzophenone.

Troubleshooting Guides & FAQs

Q1: I am observing a rapid precipitation of "Palladium Black" and my reaction stalls at 40% conversion. How do I optimize the catalyst loading to prevent this? A1: Palladium black formation is the visual hallmark of catalyst deactivation. It occurs when the rate of reductive elimination outpaces oxidative addition, leaving "naked" Pd(0) species that aggregate into inactive nanoparticles. Solution: Counterintuitively, lowering the catalyst loading (from 5 mol% down to 0.1–0.5 mol%) often improves turnover numbers (TON). When using ultra-low loadings, utilize a biphasic solvent system or a stabilizing ligand (like a phosphinosulfonate) to stabilize the transient Pd(0) intermediate and prevent aggregation[2].

Q2: My GC-MS shows a significant byproduct peak at m/z 182. What is this, and how do I eliminate it? A2: A peak at m/z 182 corresponds to 4,4'-dimethylbiphenyl, the homocoupling byproduct of your 4-methylphenylboronic acid. This side reaction is triggered by trace oxygen acting as an oxidant, or by an imbalance in the catalytic cycle where transmetalation occurs without a coordinated acyl group. Solution: Ensure rigorous Schlenk techniques during setup. Additionally, verify that your base is not too strong; excessively strong bases can accelerate transmetalation prematurely. Switch to a milder base hydrate like K3​PO4​⋅H2​O [4].

Q3: The reaction is sluggish, and unreacted 3,5-difluorobenzoyl chloride is hydrolyzing into 3,5-difluorobenzoic acid. How do I accelerate the coupling? A3: Hydrolysis competes with oxidative addition. If oxidative addition is slow, the acid chloride is left vulnerable to ambient moisture or water in the base hydrate. Solution: The presence of hydrated water is actually beneficial for activating the boronic acid into a reactive boronate complex, but it must be balanced[4]. To accelerate the cross-coupling over hydrolysis, increase the nucleophilicity of the Pd center by adding an electron-rich ligand, or slightly elevate the reaction temperature to 60 °C.

Q4: Can I run this reaction completely phosphine-free to simplify purification? A4: Yes. Phosphine-free conditions are highly desirable in drug development to avoid toxic phosphorus impurities. You can achieve excellent yields using simple Pd(OAc)2​ in aqueous media or with oxime-palladacycles[1]. However, phosphine-free systems typically require slightly higher catalyst loadings (0.5–1.0 mol%) compared to highly optimized ligated systems (0.1 mol%)[3].

Quantitative Data: Catalyst Optimization Matrix

The following table summarizes the causal relationship between catalyst loading, system conditions, and reaction outcomes based on established cross-coupling optimizations for benzophenone derivatives.

Catalyst SystemPd Loading (mol%)Base / SolventTemp (°C)Yield (%)Primary Observation / Issue at Sub-Optimal Loading
Pd(OAc)2​ / No Ligand 5.0 Na2​CO3​ / Toluene8065Pd Black precipitation; high homocoupling byproduct.
Pd(OAc)2​ / PEG-400 1.0 K2​CO3​ / H2​O 2588Sluggish transmetalation if base is weak; hydrolysis risk.
Oxime-Palladacycle 0.4 K2​CO3​ / 2-MeTHF8097Excellent conversion; requires specialized ligand synthesis.
Pd(II) Phosphinosulfonate 0.1 Na2​CO3​ / Benzene- H2​O 5090Phase transfer limitations without vigorous stirring.
References
  • Synthesis of aryl ketones by acylation of arenes Organic Chemistry Portal[Link]

  • Synthesis of a Polar Phosphinoferrocene Amidosulfonate Ligand and Its Application in Pd-Catalyzed Cross-Coupling Reactions Organometallics - ACS Publications[Link]

  • Oxime-palladacycle catalyzed Suzuki-Miyaura cross-coupling reaction of acid chloride and arylboronic acids New Journal of Chemistry - RSC[Link]

  • A Convenient Method for Preparing Aromatic Ketones from Acyl Chlorides and Arylboronic Acids via Suzuki—Miyaura Type Coupling Reaction ResearchGate / Tetrahedron Letters[Link]

Sources

Troubleshooting

Technical Support Center: Benzophenone Reduction Workflows

Preventing Over-Reduction to Diphenylmethane Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the sele...

Author: BenchChem Technical Support Team. Date: March 2026

Preventing Over-Reduction to Diphenylmethane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the selective reduction of benzophenone to benzhydrol (diphenylmethanol). The most common point of failure in this workflow is over-reduction to diphenylmethane .

This guide provides a deep dive into the mechanistic causes of hydrogenolysis, troubleshooting FAQs, and field-proven, self-validating protocols to ensure absolute selectivity in your synthesis.

Mechanistic Overview: The Over-Reduction Pathway

To prevent over-reduction, we must first understand the causality of the reaction. Benzophenone reduces to benzhydrol. However, the resulting benzylic hydroxyl group is highly susceptible to further cleavage (hydrogenolysis) under aggressive conditions[1].

Pathway A Benzophenone (Ketone) B Benzhydrol (Alcohol) A->B Selective Reduction (NaBH4 or Raney Ni) C Diphenylmethane (Alkane) B->C Over-Reduction (Pd/C, Acidic Solvent)

Caption: Reaction pathway showing selective reduction vs. over-reduction of benzophenone.

Troubleshooting FAQs

Q: Why does my catalytic hydrogenation of benzophenone yield diphenylmethane instead of benzhydrol? A: This is a classic case of benzylic hydrogenolysis. When using highly active palladium catalysts (e.g., Pd/C), the catalyst surface not only reduces the carbonyl but also readily inserts into the benzylic C-O bond of the newly formed benzhydrol[1]. The C-O bond is cleaved, yielding diphenylmethane and water. To prevent this, you must modulate the catalyst's activity by using poisoned catalysts (like Lindlar's) or entirely different metals (like Raney Nickel or Ruthenium complexes)[1][2].

Q: How do I choose the right solvent to prevent over-reduction during hydrogenation? A: Solvent choice directly dictates the leaving group ability of the benzylic alcohol. Acidic solvents (like ethanol mixed with acetic acid) protonate the hydroxyl group, turning it into water—an excellent leaving group. This drastically accelerates over-reduction, yielding 100% diphenylmethane[1]. Conversely, using neutral or slightly basic alcoholic solvents (like 2-propanol with a catalytic amount of potassium tert-butoxide) stabilizes the alcohol and strictly halts the reaction at benzhydrol[1].

Q: If I want to completely eliminate the risk of over-reduction, what is the best chemical alternative? A: For bench-scale synthesis where high-pressure hydrogenation isn't mandatory, Sodium Borohydride (NaBH₄) is the gold standard[3]. NaBH₄ is a mild, chemoselective hydride donor that attacks the electrophilic carbonyl carbon. Because it operates via a hydride transfer mechanism rather than surface-mediated hydrogenolysis, it is fundamentally incapable of cleaving the benzylic C-O bond under standard conditions. Over-reduction is chemically impossible[3].

Quantitative Data: Catalyst & Solvent Effects on Selectivity

To illustrate the causality of reaction conditions on product distribution, review the following comparative data:

Catalyst SystemSolvent EnvironmentTemp / PressureMajor ProductBenzhydrol YieldDiphenylmethane Yield
10% Pd/C Hexane (Neutral)28 °C / 8 atmMixture35%65%
10% Pd/C EtOH/AcOH (Acidic)28 °C / 8 atmDiphenylmethane0%100%
Raney Nickel 2-Propanol (Neutral)70 °C / 15 atmBenzhydrol>80%Trace
Lindlar Catalyst tert-Butanol25 °C / 1 atmBenzhydrol97%0%
Ru-Diamine Complex 2-Propanol + t-BuOK25 °C / 8 atmBenzhydrol>99%0%
NaBH₄ (Chemical) Methanol0–65 °C / 1 atmBenzhydrol>95%0%

Data synthesized from comparative hydrogenation and reduction studies[1][2][3].

Decision & Validation Workflow

Workflow Start Benzophenone Reduction Decision Select Method Start->Decision Chem Chemical Reduction (NaBH4 / MeOH) Decision->Chem Bench Scale Cat Catalytic Hydrogenation (H2 Gas) Decision->Cat Process Scale TLC TLC Validation (Lower Rf = Benzhydrol) Chem->TLC Cat_Bad Pd/C in Acidic Solvent (High Risk) Cat->Cat_Bad Poor Catalyst Choice Cat_Good Raney Ni or Ru-Complex (High Selectivity) Cat->Cat_Good Optimized Conditions Fail Diphenylmethane Contamination Cat_Bad->Fail Cat_Good->TLC Success Pure Benzhydrol TLC->Success Rf Confirmed

Caption: Decision workflow for selecting a benzophenone reduction strategy to prevent over-reduction.

Self-Validating Experimental Protocols
Protocol A: Mild Chemical Reduction using NaBH₄ (Zero Over-Reduction Risk)

This method is preferred for bench-scale synthesis due to its operational simplicity and absolute chemoselectivity[3].

Step-by-Step Methodology:

  • Setup: Dissolve 5.5 g of benzophenone in 50 mL of methanol in a round-bottom flask. Cool the solution to 0 °C using an ice bath[3]. Causality: Cooling controls the exothermic reaction and prevents solvent boil-off.

  • Reduction: Slowly add 1.0 g of sodium borohydride (NaBH₄) in small portions over 10 minutes[3].

  • Reflux: Once the initial vigorous evolution of hydrogen gas ceases, remove the ice bath. Attach a reflux condenser and heat the mixture on a steam bath for 20–30 minutes to drive the reaction to completion[3].

  • Quench & Workup: Cool the mixture in an ice bath. Slowly add 6M HCl dropwise until the solution is slightly acidic (check with litmus)[3]. Causality: HCl destroys unreacted NaBH₄ and breaks down the borate complex to release the free alcohol. Extract with diethyl ether (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and evaporate the solvent[3].

  • Self-Validation System (TLC): Spot the crude product alongside pure benzophenone on a silica TLC plate (Eluent: 3:1 Hexane:Ethyl Acetate). Benzophenone (non-polar) will migrate higher up the plate. Benzhydrol (capable of hydrogen bonding with the silica) will have a significantly lower Retention Factor ( Rf​ ). The complete disappearance of the high- Rf​ spot validates 100% conversion without over-reduction.

Protocol B: Selective Catalytic Hydrogenation (Process Scale)

For large-scale synthesis where atom economy is critical, catalytic hydrogenation is required. To prevent over-reduction, we utilize Raney Nickel in a neutral solvent[2].

Step-by-Step Methodology:

  • Setup: In a high-pressure autoclave, load benzophenone (e.g., 100 g), 2-propanol (solvent), and a catalytic amount of Raney Nickel[2]. Causality: 2-propanol is chosen over methanol/ethanol because it provides superior reaction rates for this specific catalyst without promoting acidic cleavage[2].

  • Purge: Seal the reactor. Purge the headspace 3 times with Nitrogen to remove oxygen, followed by 3 times with Hydrogen gas.

  • Reaction: Pressurize the vessel to 15 atm of H₂ and heat to 70 °C (343 K) with vigorous agitation[2].

  • Self-Validation System (Stoichiometric Monitoring): Monitor the pressure gauge closely. The reaction is self-limiting with Raney Nickel; hydrogen consumption will strictly plateau after exactly 1 molar equivalent of H₂ is absorbed. If pressure continues to drop after 1 equivalent, immediately cool and vent the reactor, as this indicates the onset of benzylic cleavage.

  • Workup: Once H₂ uptake ceases, cool the reactor to room temperature and safely vent the pressure. Filter the mixture through a Celite pad to remove the catalyst. (Caution: Raney Nickel is highly pyrophoric; keep the filter cake wet at all times). Evaporate the 2-propanol under reduced pressure to yield pure benzhydrol.

References[1] Title: Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols | Source: cmu.edu (ACS Publications) | URL:Link to Source[2] Title: Kinetics of Liquid-Phase Catalytic Hydrogenation of Benzophenone to Benzhydrol | Source: acs.org (Organic Process Research & Development) | URL:Link to Source[3] Title: Synthesis of 2,2-Diphenylethanol from Benzophenone: A Technical Guide | Source: benchchem.com | URL:Link to Source

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 3,5-Difluoro-4'-methylbenzophenone: Friedel-Crafts, Grignard, and Suzuki Coupling Methodologies

Abstract 3,5-Difluoro-4'-methylbenzophenone is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and advanced materials. The strategic placement of its fluorine and me...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3,5-Difluoro-4'-methylbenzophenone is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and advanced materials. The strategic placement of its fluorine and methyl groups imparts unique electronic and steric properties, making its efficient synthesis a topic of significant interest for researchers and process chemists. This guide provides an in-depth, comparative analysis of three primary synthetic routes to this compound: the classic Friedel-Crafts acylation, the versatile Grignard reaction, and the modern Suzuki-Miyaura cross-coupling. By examining the mechanistic underpinnings, procedural nuances, and performance metrics of each method, this document serves as a critical resource for scientists selecting the optimal pathway for their specific research and development needs.

Introduction: The Significance of Fluorinated Benzophenones

The benzophenone scaffold is a cornerstone in organic synthesis, renowned for its utility as a photoinitiator, a pharmacophore, and a versatile synthetic building block. The introduction of fluorine atoms into the aromatic rings can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated benzophenones particularly valuable in drug discovery. 3,5-Difluoro-4'-methylbenzophenone (PubChem CID: 170990973) exemplifies this, offering a precise arrangement of substituents for further functionalization.[1] The choice of synthetic methodology is paramount, directly impacting yield, purity, scalability, and cost. This guide dissects the three most prevalent strategies to empower chemists with the knowledge to make informed, causality-driven decisions.

Pathway I: Friedel-Crafts Acylation

The Friedel-Crafts acylation, first reported in 1877, remains a fundamental and powerful method for forming aryl ketones through electrophilic aromatic substitution.[2] The reaction involves the activation of an acylating agent, typically an acyl chloride or anhydride, with a Lewis acid catalyst to generate a highly electrophilic acylium ion.[3]

Strategic Approach & Mechanism

For the synthesis of 3,5-Difluoro-4'-methylbenzophenone, the most regioselective approach involves the acylation of 1,3-difluorobenzene with 4-methylbenzoyl chloride (p-toluoyl chloride). The two fluorine atoms on 1,3-difluorobenzene are deactivating but ortho-, para- directing. The C4 position (para to one fluorine and ortho to the other) is sterically accessible and electronically favored for electrophilic attack.

The mechanism proceeds in three key stages:

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates with the chlorine atom of 4-methylbenzoyl chloride, facilitating its departure and forming a resonance-stabilized acylium ion.[3][4]

  • Electrophilic Aromatic Substitution: The π-electron system of 1,3-difluorobenzene attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[3]

  • Deprotonation: A weak base (e.g., AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring aromaticity and yielding the final product. The catalyst is regenerated in the process.

Friedel_Crafts_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylCl p-Toluoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylCl->AcyliumIon AlCl3 AlCl₃ (Lewis Acid) AlCl3->AcyliumIon Reacts with SigmaComplex Arenium Ion (σ-Complex) AcyliumIon->SigmaComplex Arene 1,3-Difluorobenzene Arene->SigmaComplex Attacks Product 3,5-Difluoro-4'-methylbenzophenone SigmaComplex->Product Loses H+ Grignard_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction & Oxidation Bromotoluene 4-Bromotoluene Grignard 4-Methylphenylmagnesium bromide Bromotoluene->Grignard Mg Mg turnings Mg->Grignard Aldehyde 3,5-Difluorobenzaldehyde Alcohol (3,5-Difluorophenyl)(4-methylphenyl)methanol Grignard->Alcohol 1. Add Aldehyde->Alcohol to Product 3,5-Difluoro-4'-methylbenzophenone Alcohol->Product 2. Oxidize Oxidant Oxidizing Agent (e.g., PCC) Oxidant->Product Suzuki_Cycle Pd0 Pd(0) Catalyst PdII_complex Acyl-Pd(II)-Cl Complex Pd0->PdII_complex Oxidative Addition AcylCl 3,5-Difluorobenzoyl-Cl AcylCl->PdII_complex OxAdd Oxidative Addition PdII_diaryl Di-organo-Pd(II) Complex PdII_complex->PdII_diaryl Transmetalation BoronicAcid 4-Methylphenyl- B(OH)₂ BoronicAcid->PdII_diaryl Base Base Transmetal Transmetalation Base->Transmetal activates PdII_diaryl->Pd0 Reductive Elimination Product 3,5-Difluoro-4'-methylbenzophenone PdII_diaryl->Product RedElim Reductive Elimination

Sources

Comparative

In-Depth Comparison Guide: Structural Confirmation of 3,5-Difluoro-4'-methylbenzophenone

The Regulatory & Scientific Context In modern pharmaceutical development, the unambiguous structural elucidation of active pharmaceutical ingredient (API) building blocks and impurities is not just a best practice—it is...

Author: BenchChem Technical Support Team. Date: March 2026

The Regulatory & Scientific Context

In modern pharmaceutical development, the unambiguous structural elucidation of active pharmaceutical ingredient (API) building blocks and impurities is not just a best practice—it is a regulatory mandate. According to the, any impurity present in a new drug substance above the identification threshold (typically 0.05% or 0.10%, depending on the maximum daily dose) must undergo rigorous structural characterization[1].

When working with fluorinated biaryl compounds like 3,5-Difluoro-4'-methylbenzophenone (PubChem CID: 170990973)[2], the primary analytical challenge lies in regioisomer differentiation. Fluorination significantly alters the spectroscopic and physicochemical properties of benzophenones[3]. Conventional analytical workflows often fail to distinguish between closely related positional isomers (e.g., 2,4-difluoro vs. 3,5-difluoro derivatives). To ensure scientific integrity and regulatory compliance, laboratories must transition from basic identification methods to advanced, orthogonal spectroscopic workflows.

Analytical Workflow Comparison: Advanced vs. Conventional

To objectively evaluate the performance of analytical strategies, we compare the Advanced Multinuclear Workflow (the recommended approach utilizing 1H, 13C, 19F NMR, and GC-MS) against the Conventional Workflow (the alternative relying on FT-IR and HPLC-UV).

Table 1: Feature-by-Feature Performance Comparison
Analytical CapabilityAdvanced Workflow (NMR + GC-MS)Conventional Workflow (FT-IR + HPLC-UV)
Regioisomer Differentiation Absolute: Identifies exact atomic connectivity and substitution patterns.Poor: Cannot distinguish isomers without an exact reference standard.
Functional Group ID Excellent: Confirms carbonyl and aromatic systems via 13C NMR.Excellent: Confirms C=O and C-F stretches via IR.
Molecular Weight & Formula Yes: Confirmed via MS molecular ion ( [M]+ 232).No: UV and IR provide no mass data.
Self-Validating Logic Yes: MS fragmentation mass balance perfectly matches NMR symmetry.No: Relies entirely on external standard retention times.
Regulatory Compliance Exceeds: Meets strict USP <761> and ICH Q3A standards[1][4].Insufficient: Often rejected for novel impurity characterization.
Workflow Decision Logic

The following diagram illustrates the decision-making process and the causality behind choosing the advanced workflow for structural confirmation.

G cluster_0 Advanced Workflow (Recommended) cluster_1 Conventional Workflow (Alternative) Start 3,5-Difluoro-4'-methylbenzophenone (Unknown Sample) NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR MS GC-MS (EI) Alpha-Cleavage Start->MS FTIR FT-IR Spectroscopy Start->FTIR HPLC HPLC-UV Start->HPLC Success Unambiguous Regioisomer Confirmation NMR->Success Exact atomic connectivity MS->Success Fragment mapping Fail Ambiguous Identification (Cannot distinguish isomers) FTIR->Fail Functional groups only HPLC->Fail Retention time only

Figure 1: Workflow comparison for structural confirmation of fluorinated benzophenones.

Expertise & Experience: Causality in Experimental Design

Why do we mandate Multinuclear NMR and GC-MS over simpler techniques? The answer lies in the physics of the molecule and the need for a self-validating system .

The Power of Magnetic Equivalence (19F NMR)

In 3,5-Difluoro-4'-methylbenzophenone, the two fluorine atoms on the A-ring reside in a C2v​ -like local symmetry environment. This makes them magnetically equivalent. In a 19 F NMR spectrum, this symmetry manifests as a single, distinct signal (a triplet due to coupling with the para-proton). If the sample were the 2,4-difluoro isomer, the symmetry is broken, yielding two distinct 19 F signals with large JF−F​ coupling constants. Causality: We choose 19 F NMR because it instantly and unambiguously differentiates the 3,5-substitution pattern from any other regioisomer without needing a reference standard[4].

Diagnostic Alpha-Cleavage (GC-MS)

Under 70 eV Electron Ionization (EI), benzophenones undergo a highly predictable and favorable α -cleavage at the carbonyl carbon. Because our target molecule is asymmetric across the ketone, it cleaves into two distinct acylium ions:

  • m/z 141: The 3,5-difluorobenzoyl cation.

  • m/z 119: The 4-methylbenzoyl (p-toluoyl) cation.

Self-Validation: The neutral loss associated with forming the m/z 141 ion is a tolyl radical (mass 91). 141+91=232 (the exact molecular weight). This perfect mass balance proves that the methyl group is on one ring and the two fluorines are on the other, ruling out isomers like 4-fluoro-4'-(fluoromethyl)benzophenone.

Step-by-Step Self-Validating Protocols

To ensure reproducibility and adherence to standards[5][6], execute the following validated protocols.

Protocol A: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Rationale: CDCl3​ is non-polar, perfectly solvating the hydrophobic benzophenone, and its residual proton signal ( δ 7.26) does not obscure the critical fluorinated ring protons.

  • 1 H NMR Setup: Acquire at 400 MHz. Set the relaxation delay ( d1 ) to 2 seconds. Acquire 16 scans.

  • 13 C NMR Setup: Acquire at 100 MHz with 1 H broad-band decoupling. Set d1 to 2 seconds and acquire 1024 scans to ensure adequate signal-to-noise for the unprotonated carbonyl carbon.

  • 19 F NMR Setup: Acquire at 376 MHz. Crucial Step: Acquire without 1 H decoupling. Rationale: Preserving the H−F scalar coupling allows observation of the diagnostic triplet splitting pattern, confirming the fluorines are ortho to a single proton (H-4).

Protocol B: GC-MS Fragmentation Mapping
  • Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade hexane.

  • Chromatographic Separation: Inject 1 µL (split ratio 50:1) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Set the inlet temperature to 250°C.

  • Oven Program: Hold at 100°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Mass Spectrometry: Operate in EI mode at 70 eV. Set the scan range from 50 to 300 m/z . Rationale: 70 eV is the universal standard for EI, imparting the exact energy required to consistently trigger the diagnostic α -cleavage of the benzophenone core.

Quantitative Data Summary

The following table summarizes the quantitative spectroscopic data generated by the advanced workflow, serving as a reference for structural confirmation.

Table 2: Spectral Data for 3,5-Difluoro-4'-methylbenzophenone
TechniqueSignal / PeakMultiplicity & CouplingStructural Assignment
1 H NMR ( CDCl3​ ) δ 2.45Singlet (3H)Methyl group on Ring B
1 H NMR ( CDCl3​ ) δ 7.05Triplet of triplets (1H)H-4 on Ring A (Coupled to 2xF, 2xH)
1 H NMR ( CDCl3​ ) δ 7.30, δ 7.75Doublets (2H each)AA'BB' system of p-tolyl Ring B
19 F NMR ( CDCl3​ ) δ -108.5Triplet (2F)Equivalent fluorines at 3,5-positions
13 C NMR ( CDCl3​ ) δ 194.2Singlet (1C)Carbonyl carbon ( C=O )
GC-MS (EI, 70 eV) m/z 232N/AMolecular Ion [M]+
GC-MS (EI, 70 eV) m/z 141N/A α -cleavage: [3,5−C6​H3​F2​CO]+
GC-MS (EI, 70 eV) m/z 119N/A α -cleavage: [4−CH3​C6​H4​CO]+

References

  • Impurities in new drug substances Q3A (R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • General Chapter <761> Nuclear Magnetic Resonance Spectroscopy Source: United States Pharmacopeia (USP) URL:[Link]

  • (3,5-Difluoro-4-methylphenyl)phenylmethanone | CID 170990973 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Synthesis of Fluorinated Benzophenones... by Iterative Nucleophilic Aromatic Substitution Source: National Center for Biotechnology Information (NCBI / NIH) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3,5-Difluoro-4'-methylbenzophenone proper disposal procedures

Operational Guide: Proper Handling and Disposal of 3,5-Difluoro-4'-methylbenzophenone Executive Summary In modern drug development and materials science, fluorinated building blocks like 3,5-Difluoro-4'-methylbenzophenon...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal of 3,5-Difluoro-4'-methylbenzophenone

Executive Summary

In modern drug development and materials science, fluorinated building blocks like 3,5-Difluoro-4'-methylbenzophenone are critical for modulating the pharmacokinetic properties of active pharmaceutical ingredients (APIs). However, the very features that make this compound valuable—its stable carbon-fluorine (C-F) bonds and lipophilic benzophenone core—render it highly persistent in the environment.

This guide provides researchers, EHS officers, and laboratory personnel with a comprehensive, self-validating protocol for the compliant accumulation, transport, and destruction of 3,5-Difluoro-4'-methylbenzophenone waste. By adhering to these procedures, laboratories can ensure compliance with evolving Environmental Protection Agency (EPA) mandates regarding fluorinated organics while safeguarding aquatic ecosystems.

Physicochemical & Hazard Profile

Understanding the physical and toxicological properties of a chemical is the first step in designing a compliant disposal strategy. The quantitative data below dictates the operational boundaries for handling this compound.

ParameterValue / ClassificationOperational Implication
Chemical Class Fluorinated BenzophenoneRequires high-temperature thermal destruction to break stable C-F bonds[1].
Aquatic Toxicity Chronic Aquatic Toxicity (Harmful)Zero-tolerance for sink/drain disposal; requires strict secondary containment[2].
Lipophilicity logPow​≈3.18 Moderate bioaccumulation potential; environmental discharge must be strictly avoided[2].
SAA Storage Limit 55 GallonsContainers must be moved to a Central Accumulation Area within 3 days of becoming full[3].
CAA Storage Time 90 Days (LQG)Strict pickup scheduling required with a licensed RCRA transporter[4].

Regulatory Framework & Causality

The disposal of 3,5-Difluoro-4'-methylbenzophenone is governed by the Resource Conservation and Recovery Act (RCRA). Because benzophenone derivatives are classified as harmful to aquatic life with long-lasting effects, they cannot be processed by standard biological wastewater treatment facilities[2].

Furthermore, fluorinated organic compounds are under intense regulatory scrutiny. The EPA’s 2024 Interim Guidance on the Destruction and Disposal of fluorinated substances (such as PFAS) emphasizes that standard landfilling may lead to toxic leachate. Instead, the EPA recommends thermal treatment (incineration) under specific conditions or the use of permitted hazardous waste landfills with advanced leachate emission protections to prevent the environmental release of fluorinated degradation products[1].

Waste Accumulation & Disposal Workflow

The following diagram illustrates the logical progression of fluorinated waste from the point of generation to final destruction.

G Gen Waste Generation (3,5-Difluoro-4'-methylbenzophenone) SAA Satellite Accumulation Area (SAA) Max 55 Gal / Transfer <3 Days Gen->SAA Label & Store CAA Central Accumulation Area (CAA) Max 90 Days Storage (LQG) SAA->CAA When Full Transport Licensed RCRA Transporter (Uniform Manifest Required) CAA->Transport EHS Approval Incineration High-Temp Incineration (C-F Bond Cleavage & HF Scrubbing) Transport->Incineration Final Destruction

Workflow for the compliant accumulation, transport, and thermal destruction of fluorinated waste.

Step-by-Step Disposal Protocol

To ensure absolute compliance and safety, every step in the disposal process must be treated as a self-validating system.

Step 1: Source Segregation and Packaging

  • Action: Collect 3,5-Difluoro-4'-methylbenzophenone waste (whether in solid form or dissolved in organic solvents) in a compatible, leak-proof container such as PTFE-lined amber glass or high-density polyethylene (HDPE). Do not mix with strong oxidizing agents.

  • Causality: Segregation prevents exothermic reactions. Using PTFE or HDPE prevents the solvent from degrading the container and causing chemical leaching over time.

  • Validation: Inspect the container for chemical compatibility and invert the sealed, empty container to ensure the cap provides a hermetic seal before introducing any waste.

Step 2: Satellite Accumulation Area (SAA) Staging

  • Action: Place the container in a designated SAA under the direct supervision of lab personnel[4]. Attach a hazardous waste tag immediately.

  • Causality: Immediate labeling complies with RCRA Hazard Communication Standards and prevents the generation of "unknown waste," which incurs exorbitant analytical identification costs[5].

  • Validation: The label must explicitly state "Hazardous Waste," list the full chemical name without abbreviations, and display the appropriate hazard pictograms[5].

Step 3: Transfer to Central Accumulation Area (CAA)

  • Action: Once the container reaches its maximum capacity, date the label and transfer it to the facility's CAA within three days[3].

  • Causality: Limiting the volume of hazardous materials in active workspaces mitigates exposure risks during a catastrophic lab event (e.g., fire or earthquake).

  • Validation: Log the transfer date in the facility's Environmental Health and Safety (EHS) tracking system to ensure the 90-day off-site shipping countdown (for Large Quantity Generators) is actively monitored[4].

Step 4: Lab Packing and Off-Site Transport

  • Action: Contract a licensed hazardous waste transporter to lab-pack the waste. Ensure liquids are packed with compatible absorbents[4].

  • Causality: Proper lab packing prevents cross-contamination and hazardous reactions during transit to the disposal facility.

  • Validation: The EHS officer must review and sign the Uniform Hazardous Waste Manifest before the transporter leaves the facility grounds.

Step 5: Final Destruction via Thermal Treatment

  • Action: Route the waste to a permitted RCRA Treatment, Storage, and Disposal Facility (TSDF) equipped for high-temperature incineration.

  • Causality: Due to the stable carbon-fluorine bonds, standard disposal methods are insufficient. High-temperature incineration is required to mineralize the compound into carbon dioxide and hydrogen fluoride (HF), with the highly corrosive HF gas subsequently captured by alkaline scrubbers[1].

  • Validation: Obtain a Certificate of Destruction (CoD) from the TSDF and retain it in EHS records for a minimum of three years.

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate and structured action is required to prevent environmental discharge and personnel exposure.

Step 1: Containment

  • Action: Evacuate non-essential personnel. Don appropriate PPE (nitrile gloves, safety goggles, and a lab coat). If the material is in solid/powder form, cover it gently with damp absorbent pads.

  • Causality: Benzophenone powders can easily become airborne, posing an inhalation hazard. Dampening the material suppresses dust generation.

  • Validation: Visually confirm that no dry powder is exposed to ambient air currents.

Step 2: Recovery

  • Action: Use non-sparking tools to sweep the absorbent and chemical into a wide-mouth hazardous waste container.

  • Causality: Using non-sparking tools prevents mechanical ignition if residual flammable solvents are present in the spill zone.

  • Validation: The spill zone should be visibly free of bulk chemical residue.

Step 3: Chemical Decontamination

  • Action: Wipe the affected surface with a solvent known to solubilize benzophenones (e.g., isopropanol or ethanol), followed by a secondary wipe with soapy water. Dispose of all wipes as hazardous waste.

  • Causality: Water alone is insufficient due to the compound's lipophilicity ( logPow​≈3.18 )[2]. An organic solvent is required to lift the chemical residue from the surface.

  • Validation: Perform a swipe test of the area (if required by institutional EHS policy) or ensure no visual/olfactory residue remains.

References

  • Title: Laboratory Hazardous Waste Disposal Guidelines | Source: Central Washington University | URL: 3

  • Title: How to Dispose of Chemical Waste in a Lab Correctly | Source: GAIACA | URL: 4

  • Title: How to Dispose of Chemical Waste | Source: Case Western Reserve University | URL: 5

  • Title: 2024 Interim Guidance on the Destruction and Disposal of PFAS | Source: U.S. Environmental Protection Agency (EPA) | URL: 1

  • Title: SAFETY DATA SHEET - Benzophenone derivatives | Source: Merck | URL: 2

Sources

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